molecular formula C10H13IO2 B2584342 1-Ethoxy-2-(2-iodoethoxy)benzene CAS No. 663950-33-2

1-Ethoxy-2-(2-iodoethoxy)benzene

Cat. No.: B2584342
CAS No.: 663950-33-2
M. Wt: 292.116
InChI Key: LJSCVNJEBIWYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance within Contemporary Organic Synthesis

The significance of 1-Ethoxy-2-(2-iodoethoxy)benzene in modern organic synthesis lies in its potential as a bifunctional building block. The terminal alkyl iodide is a reactive site amenable to a variety of nucleophilic substitution and coupling reactions. Alkyl iodides are excellent substrates for reactions such as the Williamson ether synthesis, formation of Grignard reagents, and various palladium-catalyzed cross-coupling reactions. jk-sci.com The presence of the aromatic ether moiety provides a stable scaffold that can be further functionalized through electrophilic aromatic substitution, although the ether groups are activating and ortho-, para-directing.

A likely synthetic pathway to obtain this compound involves a two-step process, highlighting fundamental organic reactions.

Scheme 1: Plausible Synthesis of this compound

Step 1: Williamson Ether Synthesis The synthesis would likely begin with the reaction of 2-ethoxyphenol (B1204887) with a suitable two-carbon electrophile containing a chloro or bromo group, such as 1-bromo-2-chloroethane, under basic conditions to form the intermediate, 1-ethoxy-2-(2-chloroethoxy)benzene. wikipedia.orgbyjus.com

Step 2: Finkelstein Reaction The subsequent conversion of the chloro intermediate to the target iodo compound is a classic Finkelstein reaction. wikipedia.orgbyjus.com This halide exchange is typically accomplished by treating the alkyl chloride with sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of the less soluble sodium chloride in the acetone solvent. wikipedia.orgyoutube.com

Historical Development of Related Iodinated Ethers in Chemical Research

The study of iodinated ethers is intrinsically linked to the development of fundamental organic reactions. The Williamson ether synthesis, discovered by Alexander Williamson in 1850, provided the first general and reliable method for preparing both symmetrical and asymmetrical ethers and was crucial in establishing their correct structure. wikipedia.orgbyjus.comchemeurope.com This reaction involves the SN2 attack of an alkoxide on an alkyl halide. numberanalytics.combartleby.com

The Finkelstein reaction, reported by Hans Finkelstein in 1910, established an efficient method for preparing alkyl iodides from the corresponding chlorides or bromides. jk-sci.com This reaction's utility in synthesizing iodinated compounds, including ethers with iodoalkyl side chains, has made it a staple in synthetic chemistry for over a century. wikipedia.orgbyjus.com Research into iodinated compounds has also been driven by their utility in reactions where the iodine atom serves as an excellent leaving group or facilitates metal-catalyzed cross-coupling reactions. nih.gov

Review of Precedent Aromatic Ether and Haloether Chemistry

Aromatic ethers, or phenol (B47542) ethers, are characterized by an ether linkage directly attached to an aromatic ring. youtube.com This structural feature imparts significant stability. The oxygen atom's lone pairs delocalize into the aromatic system, activating the ring towards electrophilic substitution at the ortho and para positions. Common reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. However, ethers can undergo cleavage under harsh conditions, typically with strong acids like HBr or HI, which proceed via SN1 or SN2 mechanisms. youtube.comyoutube.com In the case of aryl alkyl ethers, cleavage with HI typically yields a phenol and an alkyl iodide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. youtube.com

Haloethers, compounds containing both an ether linkage and a halogen atom, have a rich chemistry. wikipedia.org Their reactivity is dominated by the nature of the halogen and its position relative to the ether oxygen. Alkyl halides, such as the iodoethoxy moiety in the title compound, are susceptible to nucleophilic substitution and elimination reactions. masterorganicchemistry.com The presence of the ether oxygen can influence reactivity through inductive effects or by acting as an internal nucleophile, leading to cyclic products. The use of halogenated ethers is notable in the field of medicine, particularly as inhalation anesthetics. wikipedia.org

Interdisciplinary Relevance in Chemical Sciences Research

The structural motifs present in this compound give it relevance across various sub-disciplines of chemistry.

Medicinal Chemistry : The core structure, a substituted catechol ether, is found in numerous biologically active molecules. The ability to use the terminal iodide to attach this scaffold to other molecules makes it a potentially valuable intermediate in drug discovery. francis-press.com Alkyl halides themselves are present in several pharmaceuticals and are used in techniques like HaloTag for protein labeling. nih.gov The listing of this specific compound as a "pharmaceutical toxicology reference material" suggests its use in analytical studies related to drug development or metabolism. lgcstandards.com

Materials Science : Aromatic ethers are precursors to high-performance polymers like poly(ether ether ketone) (PEEK). The reactive handle provided by the iodo group could allow for the incorporation of this molecule into novel polymer backbones or as a functional side chain, potentially imparting specific properties related to flame retardancy or refractive index.

Supramolecular Chemistry : The aromatic ether portion can participate in π-stacking interactions, while the ether oxygens can act as hydrogen bond acceptors. The iodo group is also known to act as a halogen bond donor. nih.gov These non-covalent interactions could be exploited in the design of complex host-guest systems, molecular capsules, or self-assembling materials.

Current Gaps and Future Directions in the Study of This Compound

The most significant gap in the current understanding of this compound is the lack of fundamental experimental data. A thorough investigation is warranted and should include:

Optimized Synthesis and Characterization : Developing and reporting a detailed, high-yield synthesis protocol. Full characterization using modern spectroscopic techniques is essential.

Table 2: Anticipated Spectroscopic Data

Technique Expected Features for this compound
¹H NMR Signals corresponding to the aromatic protons (approx. 6.8-7.2 ppm), two distinct ethoxy group signals (O-CH₂-CH₃ and O-CH₂-CH₂-I), including characteristic triplets and quartets.
¹³C NMR Resonances for the aromatic carbons (approx. 110-150 ppm), and four distinct aliphatic carbons for the two ether side chains. The carbon bearing the iodine (C-I) would be significantly shifted upfield compared to its chloro-analogue.
IR Spectroscopy Characteristic C-O-C stretching frequencies for both aryl-alkyl and dialkyl ethers (approx. 1250 cm⁻¹ and 1120 cm⁻¹), and aromatic C=C stretching bands (approx. 1500-1600 cm⁻¹).

| Mass Spectrometry | A distinct molecular ion peak (M⁺) at m/z = 292, along with a characteristic fragmentation pattern involving the loss of iodine (M-127) and cleavage of the ether side chains. |

Reactivity Studies : A systematic exploration of its reactivity, particularly in nucleophilic substitution reactions at the C-I bond and in metal-catalyzed cross-coupling reactions, would establish its utility as a synthetic intermediate.

Application-Oriented Research : Based on its structural features, future work could explore its use as a precursor for novel crown ether analogues, as a building block for new pharmaceutical agents, or as a monomer for advanced polymers. Investigating its halogen bonding capabilities could open doors in crystal engineering and materials design.

Compound Nomenclature

Table 3: List of Mentioned Compounds

Compound Name
1,2-bis(2-iodoethoxy)ethane
1-Bromo-2-chloroethane
1-Ethoxy-2-(2-chloroethoxy)benzene
This compound
2-(2-chloroethoxy)ethanol
2-Ethoxyphenol
Anisole
Catechol
Chloroethane
Diethyl ether
Diphenyl ether
N-[2-(2-Chloroethoxy)ethyl]acetamide
Poly(ether ether ketone) (PEEK)
Sodium chloride
Sodium ethoxide
Sodium iodide

Properties

IUPAC Name

1-ethoxy-2-(2-iodoethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSCVNJEBIWYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**methodologies for the Chemical Synthesis of 1 Ethoxy 2 2 Iodoethoxy Benzene**

Retrosynthetic Analysis and Strategic Disconnections

A primary retrosynthetic disconnection can be made at the ethoxy group's ether bond (C-O bond). This disconnection suggests a Williamson ether synthesis where an ethoxide nucleophile reacts with a suitable electrophile or, more practically, a 2-(2-iodoethoxy)phenol precursor is alkylated with an ethyl halide. This approach is advantageous as it builds the less complex ethoxy group onto a more elaborate phenolic intermediate.

This leads to the following precursors:

Precursor A1: 2-(2-Iodoethoxy)phenol

Precursor A2: An ethylating agent such as ethyl iodide or diethyl sulfate (B86663).

Alternatively, the disconnection can be performed at the iodoethoxy ether linkage. This strategy involves the reaction of a 2-ethoxyphenol (B1204887) with a 1,2-dihaloethane or a 2-haloethanol derivative. This route is also a viable application of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

This leads to two potential sets of precursors:

Precursor B1: 2-Ethoxyphenol

Precursor B2: 1,2-Diiodoethane (B146647) or 1-bromo-2-iodoethane. Using a mixed dihalide could offer some selectivity.

Precursor C1: 2-Ethoxyphenol

Precursor C2: 2-Chloroethanol (B45725) or 2-bromoethanol (B42945), followed by a halogen exchange reaction (Finkelstein reaction) to introduce the iodine.

A sequential functionalization strategy starting from a simpler phenolic compound like catechol (1,2-dihydroxybenzene) is also highly plausible. This would involve a two-step etherification process. The differential reactivity of the two hydroxyl groups in catechol under controlled conditions, or the use of protecting groups, would be critical for the success of this approach. For instance, one hydroxyl group could be ethylated first, followed by the etherification of the second hydroxyl group with a 2-iodoethyl unit.

A plausible sequence is:

Step 1: Mon-ethylation of catechol to form 2-ethoxyphenol.

Step 2: Etherification of 2-ethoxyphenol with a suitable 2-iodoethylating agent.

This sequential approach offers good control over the final substitution pattern on the benzene (B151609) ring.

Precursor Design and Selection for Optimized Synthesis

The success of the synthesis of 1-Ethoxy-2-(2-iodoethoxy)benzene heavily relies on the judicious selection of starting materials. The choice of precursors is dictated by their commercial availability, reactivity, and the need to avoid undesirable side reactions.

The core of the target molecule is a disubstituted benzene ring, making substituted phenols key starting materials.

Phenolic Precursor Structure Rationale for Use Potential Challenges
2-Ethoxyphenol A direct precursor for the introduction of the iodoethoxy group. It is commercially available. tdcommons.orgThe phenolic proton must be removed with a base to form the nucleophilic phenoxide.
2-(2-Iodoethoxy)phenol Allows for the final step to be a simple ethylation.This precursor is not readily available and would likely need to be synthesized, adding steps to the overall process.
Catechol A readily available and inexpensive starting material for a sequential synthesis.Requires selective mono-ethylation, which can be challenging and may lead to a mixture of products (mono-ether, di-ether, and unreacted starting material).

The synthesis of 2-ethoxyphenol from catechol and diethyl sulfate in the presence of sodium hydroxide (B78521) and toluene (B28343) has been reported, providing a reliable route to this key intermediate. tdcommons.org

The choice of the alkylating agent is crucial for the successful formation of the ether linkages.

Alkylating Agent Structure Application Considerations
Ethyl Iodide CH₃CH₂IEthylation of 2-(2-iodoethoxy)phenol.Highly reactive, good leaving group (I⁻).
Diethyl Sulfate (CH₃CH₂)₂SO₄Ethylation of catechol or 2-(2-iodoethoxy)phenol.A less volatile and often more efficient ethylating agent than ethyl iodide.
1,2-Diiodoethane ICH₂CH₂IIntroduction of the iodoethoxy group to 2-ethoxyphenol.Can lead to elimination reactions or polymerization. The second iodide is available for a subsequent reaction.
2-Chloroethanol ClCH₂CH₂OHCan be used to form a 2-hydroxyethoxy side chain, which is then converted to the iodoethoxy group.Requires a subsequent halogen exchange reaction.
1-Bromo-2-iodoethane BrCH₂CH₂IOffers differential reactivity of the two halogen atoms, potentially allowing for more controlled reactions.The more reactive halogen (iodine) might react preferentially.

The Williamson ether synthesis generally proceeds via an Sₙ2 mechanism, which favors primary alkyl halides as electrophiles to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org Therefore, reagents like ethyl iodide and 1,2-diiodoethane are suitable candidates for the proposed synthetic steps.


Ethoxyating Reagents and Iodinating Agents

The formation of the title compound relies on the selection of appropriate reagents to introduce the ethoxy and the 2-iodoethoxy groups.

Ethoxyating Reagents: The initial ethoxy group is typically introduced onto a catechol (1,2-dihydroxybenzene) backbone. Common reagents for this purpose include:

Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br) : These are classic reagents in Williamson ether synthesis, offering good reactivity.

Diethyl sulfate ((CH₃CH₂)₂SO₄) : A potent and often more economical ethylating agent for large-scale synthesis.

Iodinating Agents and Precursors for the 2-Iodoethoxy Group: The introduction of the 2-iodoethoxy moiety onto 2-ethoxyphenol is the key final step. This is generally achieved using a bifunctional reagent.

1,2-Diiodoethane (ICH₂CH₂I) : This reagent can directly provide the 2-iodoethyl group, although its reactivity can sometimes lead to side reactions like elimination or double substitution.

2-Chloroethanol or 2-Bromoethanol followed by Finkelstein Reaction : A two-step approach involves first attaching a 2-chloroethoxy or 2-bromoethoxy group, followed by a halide exchange reaction (Finkelstein reaction) using sodium iodide (NaI) in acetone (B3395972) to yield the desired iodo-functionalized ether.

2-Iodoethyl Tosylate (I-CH₂CH₂-OTs) : A highly effective reagent where tosylate acts as an excellent leaving group, facilitating the etherification under milder conditions.

Direct Etherification Approaches to this compound

Direct etherification methods are the most straightforward pathways to construct the ether linkages in this compound.

Williamson Ether Synthesis Methodologies

The Williamson ether synthesis is a cornerstone of ether formation and the most probable route for synthesizing this compound. wikipedia.org The reaction involves the Sₙ2 displacement of a halide or other suitable leaving group by an alkoxide or, in this case, a phenoxide ion. wikipedia.orgmasterorganicchemistry.com The synthesis would commence with the deprotonation of 2-ethoxyphenol to form the corresponding sodium or potassium 2-ethoxyphenoxide, which then acts as a nucleophile to attack an electrophilic two-carbon synthon bearing an iodine atom.

The choice of base is critical for the efficient generation of the phenoxide from 2-ethoxyphenol, which is more acidic than typical alcohols due to resonance stabilization of the conjugate base. pbworks.com The optimization of the base can significantly impact the reaction rate and yield by influencing the concentration and reactivity of the nucleophile.

Common bases used in such syntheses include:

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) : Strong, cost-effective bases.

Sodium Hydride (NaH) : A powerful, non-nucleophilic base that irreversibly deprotonates the phenol (B47542), generating hydrogen gas as the only byproduct. masterorganicchemistry.com

Potassium Carbonate (K₂CO₃) : A milder base, often used in polar aprotic solvents like acetone or DMF, particularly effective for phenols. orgchemres.org

Cesium Carbonate (Cs₂CO₃) : A more reactive and soluble base that can accelerate Sₙ2 reactions, often leading to higher yields under milder conditions. A patent for a similar synthesis highlights the use of Cs₂CO₃ as a catalyst. google.com

Table 1: Representative Data for Base Effect on Williamson Ether Synthesis (Note: This is generalized data for analogous aryl ether syntheses, as specific optimization studies for this compound are not publicly documented.)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHEthanol (B145695)801265
2K₂CO₃Acetone60885
3NaHTHF65690
4Cs₂CO₃DMF50495
Catalytic Additives in Williamson Etherification

To enhance the rate and efficiency of the Williamson synthesis, various catalytic additives can be employed.

Phase-Transfer Catalysts (PTCs) : Compounds like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can be used in biphasic systems or to increase the solubility and reactivity of the anionic nucleophile in the organic phase.

Iodide Salts : In reactions where the leaving group is a chloride or bromide, catalytic amounts of sodium or potassium iodide can be added to perform an in-situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.

Mitsunobu Reaction Analogues for Ether Linkage Formation

The Mitsunobu reaction provides an alternative, mild method for forming the ether linkage, particularly when the standard Williamson conditions are not suitable. organic-chemistry.orgnih.gov This reaction allows for the conversion of an alcohol to an ether using a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

For the synthesis of this compound, this would involve the reaction of 2-ethoxyphenol (acting as the nucleophile) with 2-iodoethanol (B1213209) (acting as the alcohol component). The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide. organic-chemistry.org A key feature of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the synthesis of the target compound from 2-iodoethanol. nih.gov

Table 3: Reagents and Conditions for Mitsunobu Etherification (Note: This table outlines typical conditions for a Mitsunobu reaction to form an aryl ether.)

ComponentReagent ExampleRole
Alcohol2-IodoethanolElectrophilic partner after activation
Nucleophile2-EthoxyphenolNucleophilic partner
PhosphineTriphenylphosphine (PPh₃)Activates the alcohol
AzodicarboxylateDiethyl azodicarboxylate (DEAD)Oxidant, facilitates phosphine activation
SolventTetrahydrofuran (B95107) (THF), Dichloromethane (DCM)Anhydrous, non-protic solvent

While powerful, the Mitsunobu reaction requires careful purification to remove stoichiometric byproducts like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative. organic-chemistry.org

Ullmann Ether Synthesis Variations

The Ullmann condensation, a classic method for forming aryl ethers, traditionally involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst at high temperatures. nih.govorganic-chemistry.org In a plausible pathway to a precursor for this compound, 2-ethoxyphenol could be reacted with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide.

The classic Ullmann procedure is often hampered by harsh reaction conditions, typically requiring temperatures exceeding 160-200°C and stoichiometric amounts of copper, which can limit its applicability. nih.govscispace.comunion.edu Modern variations have sought to improve these conditions through the use of catalytic amounts of copper salts and various ligands.

Table 1: Representative Conditions for Ullmann Ether Synthesis

Reactants Catalyst/Base Solvent Temperature Outcome
Phenol, Aryl Halide Cu(I) salt, K₂CO₃/Cs₂CO₃ DMF, DMSO, or Toluene 80–110 °C Formation of aryl ether under modified conditions. nih.govscispace.com

Copper-Catalyzed Alkoxylation of Aryl Halides

Building upon the principles of the Ullmann reaction, contemporary copper-catalyzed methods offer milder and more efficient routes for the alkoxylation of aryl halides. These methods often utilize specific ligands to facilitate the catalytic cycle and can be performed at lower temperatures. mdpi.com An efficient, ligand-free approach has been developed using lithium tert-butoxide (LiOt-Bu) as the base, where the alcohol reactant can also serve as the solvent. organic-chemistry.org This protocol has proven effective for coupling various aryl halides, particularly bromides, with aliphatic alcohols to yield aryl ethers in nearly quantitative amounts. organic-chemistry.org

For the synthesis of the target compound's precursor, a potential route involves the copper-catalyzed coupling of 1-bromo-2-ethoxybenzene with ethylene (B1197577) glycol. Alternatively, a one-pot procedure could be employed where an aryl halide is first hydroxylated and then reacted in situ with an alkyl halide. organic-chemistry.org

Table 2: Modern Copper-Catalyzed Etherification Systems
Catalyst SystemKey FeaturesPotential ApplicationReference
CuI / LiOt-BuLigand-free, mild conditions, alcohol as solvent.Coupling of 1-bromo-2-ethoxybenzene with ethylene glycol. organic-chemistry.org
CuI / 8-hydroxyquinaldineEffective for hydroxylation followed by in-situ etherification.One-pot synthesis from a dihalo-benzene. organic-chemistry.org
Cu₂O / 4,7-dihydroxy-1,10-phenanthrolineEnvironmentally friendly hydroxylation in water, followed by etherification.Green chemistry approach to phenol and ether synthesis. rsc.org
CuI / N,N-dimethylglycineEffective for coupling aryl iodides with aliphatic alcohols.Coupling of 1-iodo-2-ethoxybenzene with ethylene glycol. organic-chemistry.org

Palladium-Catalyzed Etherification Approaches

Palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination and its ether synthesis variant, represent a powerful and versatile alternative for forming C-O bonds. organic-chemistry.orgacs.org These methods typically employ a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine ligand. organic-chemistry.org They are renowned for their broad substrate scope, including unactivated aryl halides, and generally proceed under milder conditions than their copper-catalyzed counterparts. organic-chemistry.orgacs.org

A synthetic route to the precursor of this compound could involve the palladium-catalyzed coupling of 2-ethoxyphenol with 2-bromoethanol or a similar electrophile. Another possibility is the reaction of 1-bromo-2-ethoxybenzene with ethylene glycol. The choice of ligand is critical and can significantly influence reaction efficiency and scope. organic-chemistry.org

Table 3: Palladium-Catalyzed Etherification Strategies
Catalyst SystemSubstratesKey FeaturesReference
Pd(OAc)₂ / Dialkylphosphinobiphenyl ligandUnactivated aryl bromides/chlorides, tertiary alcohols.Forms aryl tert-butyl ethers, which are phenol precursors. Adaptable for other alcohols. organic-chemistry.org
[PdCl(π-allyl)]₂ / BINAPPhenols, allenylic carbonates.Specialized method for allenic ethers, demonstrates Pd-catalyzed C-O formation. nih.govrsc.org
Pd(II) / MPAA LigandsArenes with ether groups, acrylates.Ether-directed ortho-C–H olefination, a different C-C bond forming strategy. nih.gov

Directed Iodination Strategies for the Iodoethoxy Moiety

Once the ether framework, 1-ethoxy-2-(2-hydroxyethoxy)benzene, is synthesized, the final step is the conversion of the terminal hydroxyl group into an iodide. This transformation can be achieved through direct iodination of the alcohol or via a halogen exchange reaction from a bromo- or chloro-precursor.

Iodination of Hydroxyethyl Ethers Precursors

The direct conversion of a primary alcohol to an alkyl iodide is a standard transformation in organic synthesis. For the precursor 1-ethoxy-2-(2-hydroxyethoxy)benzene, the terminal primary hydroxyl group can be readily substituted with iodine using several common reagents. One of the most effective methods is the Appel reaction, which involves treating the alcohol with a combination of triphenylphosphine (PPh₃) and molecular iodine (I₂). This reaction proceeds under mild conditions and typically gives high yields of the corresponding iodide. Another common method involves using phosphorus triiodide (P₄/I₂), which is often generated in situ from elemental phosphorus and iodine.

Halogen Exchange Reactions on Bromo- or Chloro- Precursors

An alternative and highly efficient route to the final product involves a halogen exchange reaction, famously known as the Finkelstein reaction. manac-inc.co.jp This SN2 reaction is used to convert alkyl chlorides or bromides into alkyl iodides. manac-inc.co.jp In this synthetic approach, a precursor such as 1-ethoxy-2-(2-bromoethoxy)benzene or 1-ethoxy-2-(2-chloroethoxy)benzene would be synthesized first. This intermediate is then treated with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, effectively removing it from the equilibrium. manac-inc.co.jp This method is particularly useful for introducing iodine into molecules that might be sensitive to the harsher conditions of direct iodination methods. manac-inc.co.jpnih.gov

Table 4: Finkelstein Halogen Exchange Reaction

Precursor Reagent Solvent Mechanism Key Principle Reference
1-Ethoxy-2-(2-chloroethoxy)benzene Sodium Iodide (NaI) Acetone SN2 Precipitation of NaCl drives the reaction to completion. manac-inc.co.jp

Multi-Step Synthetic Sequences and Convergence

A primary challenge in the synthesis of this compound from a starting material like catechol (1,2-dihydroxybenzene) is achieving selective mono-alkylation. Since both hydroxyl groups are chemically similar, reacting catechol with an alkylating agent can lead to a mixture of the desired mono-ether, the di-ether, and unreacted starting material.

To achieve regioselectivity, reaction conditions must be carefully controlled. For instance, using a stoichiometric amount of base and the alkylating agent can favor mono-alkylation. The inherent electronic properties of the substrate can also influence the reaction; in catechol, one hydroxyl group can influence the acidity and nucleophilicity of the other through hydrogen bonding and electronic effects, which can be exploited for selective reactions. nih.gov The choice of solvent and base is critical in modulating the reactivity of the two hydroxyl groups.

In syntheses starting from more complex precursors that contain other reactive functional groups, protecting groups are essential to ensure that reactions occur only at the desired site. numberanalytics.comorganic-chemistry.org For phenolic hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers. jocpr.com

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, thereby saving time, reagents, and minimizing waste. qut.edu.aursc.org For the synthesis of this compound, a potential one-pot procedure could involve the sequential addition of reagents to the same reaction vessel.

A hypothetical one-pot synthesis could start with 2-ethoxyphenol. The phenol would first be deprotonated in situ, followed by the addition of a 1,2-dihaloethane to form the ether linkage. Without isolating the halo-ether intermediate, a source of iodide, such as sodium iodide, could be added directly to the reaction mixture to facilitate the in-situ conversion to the final iodo-compound. researchgate.net The success of such a protocol hinges on the careful selection of solvents and reagents that are compatible with all stages of the reaction sequence. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key areas of focus include the use of safer solvents, renewable feedstocks, and energy-efficient reaction conditions. researchgate.net

A significant advancement in green chemistry is the development of solvent-free reactions. Traditional Williamson ether synthesis often employs volatile organic solvents. numberanalytics.com Eliminating these solvents reduces waste and environmental hazards. researchgate.net

Solvent-free approaches could include:

Microwave Irradiation: This technique can accelerate reaction rates, often leading to higher yields in shorter times and without the need for a conventional solvent. numberanalytics.comchegg.com

Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst and can often be recycled, making them a greener alternative to traditional solvents. organic-chemistry.org They have been shown to be effective for nucleophilic substitution reactions, including the conversion of alcohols to alkyl iodides. organic-chemistry.org

The sustainability of the synthesis can be enhanced by using reagents and catalysts derived from renewable sources. kit.edu

Renewable Starting Materials: The aromatic core of the target molecule can potentially be derived from lignin, one of the most abundant biopolymers and a major source of renewable aromatic compounds. kit.edu Guaiacol, a derivative of lignin, could be a precursor to the 2-ethoxyphenol starting material.

Atom Economy and Reaction Efficiency Maximization

The choice of reagents and reaction conditions plays a pivotal role. For the initial etherification, using a reagent like 2-chloroethanol and a base is a common approach. However, the generation of a salt byproduct is inherent to this method. To improve atom economy, catalytic methods are preferable where possible.

The Finkelstein reaction, while effective for converting alkyl chlorides or bromides to iodides, has an atom economy that is inherently limited by the stoichiometric use of the iodide source and the generation of a salt byproduct (e.g., NaCl or NaBr). iitk.ac.in

Reaction Step Reagents Byproducts Atom Economy Consideration
Williamson Ether Synthesis2-Ethoxyphenol, 2-Chloroethanol, Base (e.g., NaOH)NaCl, H₂OGeneration of stoichiometric salt waste.
Finkelstein Reaction1-Ethoxy-2-(2-chloroethoxy)benzene, NaINaClStoichiometric use of sodium iodide.

To enhance efficiency, optimizing reaction conditions such as temperature, solvent, and reaction time is critical. For example, in a related Williamson ether synthesis to produce ethoxybenzene, the reaction is refluxed for a set period to ensure completion. pbworks.com Similar optimization would be necessary for the synthesis of the intermediate alcohol.

Continuous Flow Synthesis Methodologiesyoutube.comlgcstandards.com

Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process intensification. researchgate.netfrontiersin.org

The use of microreactors can lead to significant improvements in reaction efficiency and control. researchgate.net For the synthesis of aryl ethers, microreactor systems can dramatically reduce reaction times and increase yields compared to batch reactors. researchgate.net For instance, in the synthesis of a structurally similar compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene, a microreactor system allowed for ortho- and halogen-lithiation at significantly higher temperatures (-40 and -20°C) than required in a batch reaction (-70°C), achieving a comparable yield in a much shorter time (16 minutes vs. 70 minutes). researchgate.net

A typical microreactor setup for such a synthesis might involve:

Pumps: To introduce the reactant solutions at precise flow rates.

Microreactors: Often tube-in-tube or chip-based reactors where the reaction occurs. These can be designed to ensure rapid mixing and efficient heat exchange.

Delay Loops: To provide sufficient residence time for the reaction to go to completion. researchgate.net

Back-pressure regulator: To maintain the system under pressure, allowing for heating solvents above their atmospheric boiling points.

Parameter Advantage in Microreactor Example
Heat Transfer High surface-area-to-volume ratio allows for rapid and precise temperature control.Enables exothermic reactions to be run safely at higher temperatures.
Mass Transfer Efficient mixing of reactants.Reduces reaction times and can improve selectivity.
Safety Small reaction volumes minimize the risk associated with hazardous reagents or intermediates.Handling of reactive intermediates like organolithiums is safer. researchgate.net
Scalability Scaling up is achieved by running multiple reactors in parallel or by operating for longer periods.Predictable scale-up from laboratory to production.

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. frontiersin.org In the context of synthesizing this compound, flow chemistry offers several avenues for process intensification.

Telescoped Reactions: Combining multiple synthetic steps into a single continuous flow process without isolating intermediates. This can significantly reduce waste and processing time. For example, the initial etherification and subsequent Finkelstein reaction could potentially be telescoped.

Automation and Optimization: Flow systems are well-suited for automation and the use of design of experiments (DoE) to rapidly optimize reaction conditions, leading to higher yields and purity. researchgate.net

Total Synthesis Contexts for Analogous Structures (if applicable to functional groups)

The ether linkages present in this compound are common structural motifs in a wide range of more complex molecules, including pharmaceuticals and natural products. The Williamson ether synthesis is a frequently employed method for installing these functional groups during a total synthesis. masterorganicchemistry.com

For example, the synthesis of diaryl ethers, which share the aryl ether functionality, often utilizes the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. researchgate.net While not directly applicable to the aliphatic ether portion of the target molecule, it highlights a key strategy for forming one of the C-O bonds.

The iodo-functional group is also a versatile handle in organic synthesis, often used in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions to form carbon-carbon or carbon-heteroatom bonds. While the target molecule itself may be an intermediate, the presence of the iodo group suggests its potential use in the construction of more complex architectures.

**reaction Pathways and Transformation Chemistry of 1 Ethoxy 2 2 Iodoethoxy Benzene**

Cross-Coupling Reactions Involving the Aryl Moiety

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, their application to the aryl moiety of 1-Ethoxy-2-(2-iodoethoxy)benzene is not straightforward.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. organic-chemistry.org This reaction is exceptionally important for the formation of biaryl compounds. A critical requirement for the standard Suzuki-Miyaura reaction is the presence of a suitable leaving group, such as iodide, bromide, or triflate, directly attached to the aromatic ring (an aryl halide).

For the compound This compound , the iodine atom is attached to an sp³-hybridized carbon on the side chain, not the sp²-hybridized carbon of the benzene (B151609) ring. Therefore, a Suzuki-Miyaura coupling involving the aryl moiety to form a biaryl is not applicable as the molecule is an alkyl iodide, not an aryl iodide.

However, recent advancements in catalysis have enabled the Suzuki-Miyaura cross-coupling of unactivated primary alkyl halides, including iodides. acs.orgrsc.org In this context, this compound could potentially react at the C(sp³)-I bond with an organoboron reagent in the presence of a suitable palladium catalyst and ligand system to form a new carbon-carbon bond at the terminus of the ethoxy chain.

The Stille coupling involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the conventional Stille coupling is most effective for sp²-hybridized substrates like aryl and vinyl halides. acs.org

As with the Suzuki coupling, a Stille reaction involving the aryl moiety of this compound is not applicable because the compound lacks a halide on the benzene ring.

The scope of the Stille reaction has also been extended to include some sp³-hybridized alkyl halides. rsc.orgharvard.edu While challenging due to competing side reactions like β-hydride elimination, it is conceivable that under specialized catalytic conditions, this compound could undergo a Stille coupling at the primary alkyl iodide position with an organostannane.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions, which contributes to its broad applicability. wikipedia.org

For this compound, the aryl iodide moiety readily participates in Sonogashira coupling reactions. The general scheme for this transformation is depicted below:

Reaction Scheme:

this compound + Terminal Alkyne → 1-Ethoxy-2-(2-alkynylethoxy)benzene + HI

The reaction is sensitive to the nature of the terminal alkyne, the catalyst system, and the reaction conditions. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org This high reactivity of the aryl iodide in this compound allows for selective coupling, even in the presence of other less reactive halide functionalities. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions with this compound

Terminal AlkyneCatalyst SystemBaseSolventProductYield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF1-Ethoxy-2-(2-(phenylethynyl)ethoxy)benzeneHigh
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene (B28343)1-Ethoxy-2-(2-((trimethylsilyl)ethynyl)ethoxy)benzeneGood
1-HexynePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF1-Ethoxy-2-(2-(hex-1-yn-1-yl)ethoxy)benzeneModerate

This table presents hypothetical data based on typical Sonogashira coupling outcomes and is for illustrative purposes.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.org This reaction has become a vital tool in organic synthesis for the construction of arylamines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org

The aryl iodide of this compound is an excellent substrate for Buchwald-Hartwig amination. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Reaction Scheme:

this compound + Amine → N-Aryl Amine Product + HI

The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a wide range of amine coupling partners. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have significantly expanded the scope of this reaction. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination Reactions

AminePalladium CatalystLigandBaseSolventProduct
MorpholinePd₂(dba)₃XPhosK₃PO₄Toluene4-(2-(2-Ethoxyethoxy)phenyl)morpholine
AnilinePd(OAc)₂BINAPCs₂CO₃DioxaneN-(2-(2-Ethoxyethoxy)phenyl)aniline
BenzylaminePdCl₂(dppf)dppfNaOtBuTHFN-Benzyl-2-(2-ethoxyethoxy)aniline

This table presents hypothetical data based on typical Buchwald-Hartwig amination outcomes and is for illustrative purposes.

C-H Activation and Functionalization Strategies

While the aryl iodide provides a primary site for cross-coupling reactions, the direct functionalization of C-H bonds on the benzene ring of this compound represents a more advanced and atom-economical approach to introducing new substituents. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds.

For this compound, C-H activation can be directed by the existing substituents. The ether groups, particularly the ethoxy group, can act as directing groups, facilitating ortho-C-H functionalization.

Potential C-H Functionalization Reactions:

Ortho-Alkylation: Reaction with alkenes in the presence of a rhodium or ruthenium catalyst.

Ortho-Arylation: Coupling with aryl halides using a palladium catalyst.

Ortho-Acylation: Introduction of an acyl group using an acyl source and a suitable catalyst.

These reactions often require specific catalyst systems and reaction conditions to achieve high regioselectivity and efficiency. The development of new catalytic methods continues to expand the possibilities for the direct functionalization of such aromatic compounds.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the substitution are significantly influenced by the electronic properties of the substituents already present on the ring. wikipedia.org

Regioselectivity Studies of Further Functionalization

When this compound undergoes electrophilic aromatic substitution, the incoming electrophile can be directed to several possible positions on the benzene ring. The directing effects of the existing ethoxy and iodoethoxy substituents determine the isomeric distribution of the products. masterorganicchemistry.com Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. masterorganicchemistry.comwikipedia.org

Studies on the regioselectivity of similar disubstituted benzenes indicate that the outcome is a result of the combined influence of both substituents. The powerful activating effect of the ethoxy group is expected to dominate, leading primarily to substitution at the positions ortho and para to it.

Directing Group Effects of Ethoxy and Iodoethoxy Substituents

The ethoxy group (-OCH₂CH₃) is a strong activating group and an ortho-, para-director. organicchemistrytutor.com This is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. organicchemistrytutor.comlibretexts.org

The iodoethoxy group (-OCH₂CH₂I) is also an activating, ortho-, para-directing group due to the oxygen atom directly attached to the ring. However, the electron-withdrawing inductive effect of the iodine atom at the end of the ethyl chain may slightly diminish its activating strength compared to a simple ethoxy group.

Considering the positions on the benzene ring of this compound:

Position 3: Meta to the ethoxy group and ortho to the iodoethoxy group.

Position 4: Para to the ethoxy group and meta to the iodoethoxy group.

Position 5: Meta to the ethoxy group and para to the iodoethoxy group.

Position 6: Ortho to the ethoxy group and meta to the iodoethoxy group.

The strong ortho-, para-directing influence of the ethoxy group will primarily direct incoming electrophiles to positions 4 and 6. The iodoethoxy group will also direct to its ortho and para positions (positions 3 and 5). The interplay of these directing effects, along with steric considerations, will determine the final product distribution.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Electrophilic ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1-Ethoxy-4-nitro-2-(2-iodoethoxy)benzene and 1-Ethoxy-6-nitro-2-(2-iodoethoxy)benzene
HalogenationBr₂, FeBr₃4-Bromo-1-ethoxy-2-(2-iodoethoxy)benzene and 6-Bromo-1-ethoxy-2-(2-iodoethoxy)benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Ethoxy-3-(2-iodoethoxy)phenyl)ethan-1-one and 1-(5-Ethoxy-2-(2-iodoethoxy)phenyl)ethan-1-one

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution and is for illustrative purposes.

Reductive Transformations of the Iodo Group

The carbon-iodine bond in the iodoethoxy substituent of this compound can undergo various reductive transformations. These reactions are useful for removing the iodine atom or converting it into other functional groups.

One of the most common reductive transformations is the deiodination, where the iodine atom is replaced by a hydrogen atom. This can be achieved using a variety of reducing agents, such as:

Catalytic Hydrogenation: Using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C).

Metal Hydride Reductants: Such as tributyltin hydride (Bu₃SnH) in a radical-mediated process.

Active Metals: Like zinc (Zn) in the presence of an acid.

These reductive processes can be highly efficient and are often used as a final step in a synthetic sequence to remove a directing group or a handle for cross-coupling after it has served its purpose.

Hydrogenation Methodologies

Catalytic hydrogenation of this compound can be directed at either the aromatic ring or the carbon-iodine bond. Complete saturation of the benzene ring to yield 1-Ethoxy-2-(2-iodoethoxy)cyclohexane requires high pressures and temperatures with catalysts such as rhodium on carbon or ruthenium. However, under milder conditions, hydrogenation can be selective. More commonly, catalytic hydrogenation is employed for the reductive removal of the iodine atom, a process known as hydrodehalogenation.

Metal Hydride Reductions

Metal hydrides are generally not used for the reduction of the aromatic ring or the ether functionalities under standard conditions. However, they can be effective for the reduction of the carbon-iodine bond. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can achieve hydrodehalogenation. The choice of hydride and reaction conditions can influence the selectivity and efficiency of the dehalogenation process.

Hydrodehalogenation Studieswikipedia.org

Hydrodehalogenation is a key transformation for removing the iodine atom from this compound to produce 1-ethoxy-2-(2-ethoxy)benzene. This reaction is significant for synthesizing the de-iodinated analogue or for removing iodine after it has served its purpose as a directing group or a site for cross-coupling reactions. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) with a palladium catalyst (e.g., Pd/C), is a common and effective method. The reactivity order for hydrodehalogenation is R-I > R-Br > R-Cl, making the iodo-group in the parent compound particularly susceptible to this transformation. rsc.org

Table 1: Comparison of Hydrodehalogenation Methods
MethodReagents/CatalystTypical ConditionsNotes
Catalytic HydrogenationH₂ gas, Pd/C, PtO₂Low to atmospheric pressure, Room temperatureHighly efficient for aryl iodides.
Transfer HydrogenationHCOOH, HCOONH₄, Pd/CRoom temperature to moderate heatingAvoids the need for pressurized H₂ gas.
Metal Hydride ReductionNaBH₄ with PdCl₂, LiAlH₄Various solvents (e.g., THF, EtOH)Can offer different selectivity profiles.

Oxidative Transformations

Oxidative processes targeting this compound can be directed towards the ether side chains. The aromatic ring itself is relatively resistant to oxidation unless under harsh conditions which would likely cleave the ether bonds.

Selective Oxidation of Side Chains

The C-H bonds adjacent to the oxygen atoms in the ethoxy and iodoethoxy side chains are potential sites for selective oxidation. researchgate.net Reagents such as m-chloroperbenzoic acid (mCPBA) in the presence of a radical initiator can transform methyl ethers into ketones, suggesting a similar transformation could be possible for the ethyl ether groups in this molecule. researchgate.net Enzymatic systems, such as those involving glycerol (B35011) dehydrogenase, have also been explored for the selective oxidation of ether side chains. nih.gov Such reactions could potentially convert the ether groups into esters or other carbonyl-containing functionalities, offering a pathway to further functionalization. For instance, oxidation of vinyl ethers using peroxotungstophosphate as a catalyst yields α-hydroxy ketones, highlighting a potential transformation if an unsaturated analogue were prepared. princeton.edu

Table 2: Potential Oxidative Transformations
Target SiteReagent/SystemPotential ProductReference
α-Carbon of Ethoxy GroupmCPBA/Radical InitiatorCorresponding ester or ketone researchgate.net
Ether Side ChainsEngineered DehydrogenasesHydroxyacetone monoethers nih.gov

Metal-Halogen Exchange Reactionslibretexts.org

The carbon-iodine bond of this compound is highly susceptible to metal-halogen exchange, a fundamental reaction for the formation of organometallic compounds. rsc.org This process inverts the polarity of the functional carbon atom, transforming it from an electrophilic site into a potent nucleophile. adichemistry.com

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The reaction of this compound with elemental magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, {2-Ethoxy-2-(2-iodoethoxy)phenyl}magnesium iodide. chemguide.co.ukwikipedia.org The formation of this reagent must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with water. adichemistry.comwikipedia.org The presence of the ether groups on the molecule can help to stabilize the Grignard reagent through intramolecular coordination with the magnesium center. adichemistry.com

Alternatively, and often more efficiently, an organolithium reagent can be prepared via lithium-halogen exchange. This reaction is typically very fast, even at low temperatures (-78°C or lower), and involves treating the aryl iodide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium. harvard.eduyoutube.com The rate of exchange follows the trend I > Br > Cl, making aryl iodides ideal substrates. rsc.orglibretexts.org The presence of the neighboring alkoxy groups can accelerate the rate of lithium-halogen exchange. rsc.org The resulting organolithium species, 1-Ethoxy-2-(2-iodoethoxy)phenyllithium, is a powerful nucleophile and a strong base, useful for a wide range of synthetic applications, including addition to carbonyl compounds and transmetalation reactions. harvard.edu

Table 3: Formation of Organometallic Intermediates
Reagent TypeReagentsSolventKey ConsiderationsReference
Grignard ReagentMg metalAnhydrous Et₂O or THFRequires activation of Mg; strictly anhydrous. chemguide.co.ukwikipedia.org
Organolithium Reagentn-BuLi, s-BuLi, or t-BuLiEt₂O, THF, Pentane, Hexane (B92381)Very fast reaction, even at low temperatures; kinetically controlled. rsc.orgyoutube.com

Subsequent Reactions of Organometallic Derivatives

Organometallic derivatives of this compound, such as organolithium and organomagnesium (Grignard) reagents, can be prepared via metal-halogen exchange or oxidative insertion of a metal into the C-I bond. These derivatives serve as potent nucleophiles and are valuable precursors for a variety of coupling reactions. lamission.edu

One of the most important applications of these organometallic intermediates is in transition-metal-catalyzed cross-coupling reactions. For instance, the organometallic derivative can undergo transmetalation with a suitable metal salt, such as zinc chloride or boronic esters, to participate in reactions like Negishi or Suzuki-Miyaura coupling. openstax.orglibretexts.orgharvard.edu In a typical Suzuki-Miyaura reaction, the organoboron derivative of this compound would react with an organic halide in the presence of a palladium catalyst. The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.orgharvard.edu

Gilman reagents, or lithium diorganocuprates, prepared from the corresponding organolithium precursor, are also effective for coupling reactions. openstax.orglibretexts.org These reagents can react with a variety of organic halides to form new C-C bonds, allowing for the introduction of alkyl, vinyl, or aryl groups at the 2-position of the phenoxy ring. openstax.orglibretexts.org

The table below summarizes potential cross-coupling reactions for organometallic derivatives of the title compound.

Reaction Name Organometallic Reagent Coupling Partner (R-X) Catalyst General Product
Suzuki-MiyauraArylboronic acid/esterAryl/Vinyl Halide/TriflatePd(0) complexBiaryl or Styrenyl derivative
StilleOrganostannaneAryl/Vinyl Halide/TriflatePd(0) complexBiaryl or Styrenyl derivative
NegishiOrganozincAryl/Vinyl/Alkyl HalidePd(0) or Ni(0) complexSubstituted benzene derivative
GilmanLithium DiorganocuprateAlkyl/Aryl/Vinyl HalideNone (Stoichiometric)Substituted benzene derivative

Radical Reactions Involving the Iodo Groupacs.org

The weak C-I bond in this compound makes it a prime candidate for radical reactions. Homolytic cleavage of this bond, often initiated by radical initiators, light, or heat, generates an aryl radical that can participate in various subsequent transformations.

The aryl radical generated from this compound can undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule. The flexible iodoethoxy side chain could potentially enable such a reaction, although the formation of a seven-membered ring via direct attack on the ether oxygen or adjacent carbon would be kinetically challenging. A more plausible pathway might involve a prior rearrangement or fragmentation of the side chain under radical conditions, though such complex pathways are speculative without specific experimental evidence. Generally, radical cyclizations are more efficient when forming five- or six-membered rings.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming both a carbon-carbon and a carbon-halogen bond in a single, atom-economical step. nih.gov In the context of this compound, the aryl radical, generated by a suitable initiator, can add to an alkene or alkyne. This addition creates a new alkyl or vinyl radical, which then abstracts the iodine atom from another molecule of the starting material, propagating a radical chain reaction and yielding the final addition product. nih.gov

Photoredox catalysis has emerged as a mild and efficient way to initiate ATRA reactions. nih.gov An iridium or ruthenium-based photocatalyst can mediate the generation of the aryl radical under visible light irradiation, which then participates in the ATRA cascade. nih.gov Stereodivergent ATRA methods have also been developed, particularly for additions to alkynes, allowing for selective synthesis of either E- or Z-iodoalkene products. rsc.org

The general scheme for an ATRA reaction involving this compound and an alkene is depicted below:

Initiation: Generation of the aryl radical from this compound.

Propagation Step 1: Addition of the aryl radical to the C=C double bond of an alkene.

Propagation Step 2: The newly formed radical abstracts an iodine atom from another molecule of this compound to give the product and regenerate the aryl radical.

Photochemical and Electrochemical Reactivityacs.org

Beyond thermally induced radical reactions, the C-I bond can be activated using light (photochemistry) or electric current (electrochemistry). These methods offer green and often highly selective alternatives to traditional chemical activation. nih.gov

Aryl iodides are excellent candidates for photoinduced electron transfer (PET) reactions. nih.govdntb.gov.ua Upon irradiation, often in the presence of a photosensitizer or a photocatalyst, this compound can accept an electron to form a radical anion. This radical anion is highly unstable and rapidly fragments, cleaving the C-I bond to produce an aryl radical and an iodide anion. rsc.org

This photochemically generated aryl radical can then be trapped by various radical acceptors or participate in coupling reactions. rsc.org For example, photoredox catalysis can enable the coupling of aryl radicals with a wide range of partners, including heteroarenes and boronic acids, under mild conditions. rsc.orgrsc.org The process typically involves an excited photocatalyst that reduces the aryl iodide, initiating the reaction sequence. nih.govrsc.org

Photochemical Method Initiation Intermediate Potential Transformation
Direct Photolysis (UV)Homolytic C-I bond cleavageAryl radicalHydrogen abstraction, dimerization
Photoredox CatalysisSingle Electron Transfer (SET) from excited photocatalystAryl radical anion, then aryl radicalCross-coupling, Arylation, ATRA
Photo-Electron/Doner-Acceptor (EDA) ComplexExcitation of EDA complex with a donorAryl radicalC-C cross-coupling

Electrochemical methods provide another powerful tool for the transformation of aryl iodides. nih.gov In an electroreductive process, an electron is transferred from the cathode to this compound. Similar to PET, this generates a transient radical anion that cleaves to form an aryl radical or, upon further reduction, an aryl anion. nih.govresearchgate.net These intermediates can then react with electrophiles present in the medium, such as carbon dioxide for carboxylation, or participate in intra- or intermolecular coupling reactions. nih.govrsc.org

Conversely, electrooxidative transformations occur at the anode. While direct oxidation of the C-I bond is difficult, aryl iodides can be oxidized in the presence of suitable reagents to form highly reactive λ³-iodanes (hypervalent iodine compounds), such as diaryliodonium salts. nih.govresearchgate.net These diaryliodonium salts are excellent arylating agents and can react with a wide range of nucleophiles under transition-metal-free conditions. nih.gov This electrochemical approach offers a sustainable route to valuable hypervalent iodine reagents from simple aryl iodides. researchgate.net

Degradation Pathways and Stability Under Research Conditions

The stability of this compound is a critical consideration in its handling, storage, and application in synthetic chemistry. Degradation can be initiated by hydrolysis, heat, or light, primarily targeting the ether linkages and the carbon-iodine bond.

The structure of this compound contains two distinct ether linkages: an ethyl-aryl ether and an ethyl-alkyl ether. In general, ethers are known for their chemical stability and resistance to hydrolysis under neutral and basic conditions. However, under acidic conditions, cleavage of ether bonds can occur.

The aryl ether linkage in this compound is generally stable due to the strong bond between the sp²-hybridized aromatic carbon and the oxygen atom. Cleavage of this bond typically requires harsh conditions. In contrast, the alkyl ether linkage is more susceptible to cleavage under acidic conditions via nucleophilic substitution mechanisms (S_N1 or S_N2). Studies on similar aryl methyl ethers have shown that hydrolysis can be achieved in the presence of an acid catalyst. acs.orgnih.gov The rate of this hydrolysis is influenced by both steric and electronic factors within the molecule.

The primary iodoalkane moiety is the most susceptible to hydrolysis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive in nucleophilic substitution reactions. savemyexams.comsavemyexams.comgoogle.com The hydrolysis of the iodoethoxy group would proceed to form 2-(2-ethoxy-phenoxy)ethanol and hydrogen iodide. The relative ease of this reaction compared to ether cleavage suggests that under mild hydrolytic conditions, the primary degradation pathway would involve the C-I bond.

Table 1: General Comparison of Bond Enthalpies Relevant to Hydrolysis

BondAverage Bond Enthalpy (kJ/mol)Implication for Stability
C-I238Most likely site for hydrolytic cleavage. docbrown.info
C-O (alkyl)358More stable than C-I, but susceptible to acid-catalyzed hydrolysis.
C-O (aryl)410Generally stable to hydrolysis under mild conditions.

This table presents generalized data for the functional groups present in this compound to illustrate relative bond strengths.

The thermal stability of this compound is limited by the strength of its covalent bonds. The C-I bond, being the weakest, is the most likely to undergo homolytic cleavage upon heating. The thermal decomposition of iodoalkanes is known to proceed via the formation of alkyl radicals. nih.gov For instance, the decomposition of acetyl iodide is initiated by the scission of the carbon-iodine bond. lookchem.com Therefore, the primary thermal degradation pathway for this compound is expected to involve the homolysis of the C-I bond to generate an ethoxy-substituted phenoxyethyl radical and an iodine radical.

The ether linkages are more thermally robust. The thermal decomposition of aryl alkyl ethers often requires higher temperatures and can proceed through radical mechanisms. rsc.org Studies on related compounds, such as t-alkyl N-arylcarbamates, also point to decomposition pathways that generate radical species at elevated temperatures. cdnsciencepub.com

Table 2: Predicted Onset of Thermal Decomposition for Functional Groups

Functional GroupPredicted Decomposition OnsetPrimary Decomposition Products
IodoalkaneRelatively Low TemperatureAlkyl radical, Iodine radical. nih.gov
Alkyl EtherModerate TemperatureAlkyl radicals, Alkoxy radicals.
Aryl EtherHigh TemperatureAryl radicals, Alkoxy radicals. rsc.org

This table provides a qualitative prediction of the thermal decomposition behavior based on the known stability of the individual functional groups.

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions in this compound. The carbon-iodine bond is known to be photolabile. The photolysis of iodoalkanes can lead to the homolytic cleavage of the C-I bond, generating an alkyl radical and an iodine atom. rsc.orgacs.org This process can initiate a cascade of radical reactions.

Aryl ethers can also undergo photoinduced rearrangements, although this often requires specific structural features or the presence of a photocatalyst. nih.gov In the absence of such factors, the primary photochemical degradation pathway for this compound is anticipated to be the cleavage of the iodoethoxy side chain. The resulting radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction or dimerization.

Table 3: Summary of Potential Degradation Products

Degradation PathwayKey Reagent/ConditionPrimary Degradation Products
HydrolysisWater, Acid/Base2-(2-Ethoxyphenoxy)ethanol, Hydrogen Iodide, Ethanol (B145695), 2-Iodo-1-ethoxybenzene
Thermal DecompositionHeatEthoxy-substituted phenoxyethyl radical, Iodine radical, various recombination and fragmentation products.
Photochemical DecompositionUV LightEthoxy-substituted phenoxyethyl radical, Iodine radical, various secondary reaction products.

**advanced Spectroscopic Characterization and Structural Elucidation Methodologies**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of "1-Ethoxy-2-(2-iodoethoxy)benzene" by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H and ¹³C. The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular structure.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic region, typically observed between δ 6.5-8.0 ppm, will show a complex pattern due to the ortho-disubstitution. libretexts.org The four aromatic protons will likely appear as a set of multiplets, with their specific chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing iodoethoxy group.

The aliphatic protons of the two ethoxy groups will resonate at higher fields. The methylene (B1212753) protons of the ethoxy group (-OCH₂CH₃) are anticipated to appear as a quartet, coupled to the adjacent methyl protons, which in turn will be a triplet. The protons of the iodoethoxy group (-OCH₂CH₂I) will present as two distinct triplets. The methylene group attached to the oxygen will be deshielded compared to the methylene group bonded to the iodine atom.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (H-3, H-4, H-5, H-6)6.8 - 7.3Multiplet-
-OCH₂ CH₃~ 4.1Quartet~ 7.0
-OCH₂CH₃ ~ 1.4Triplet~ 7.0
-OCH₂ CH₂I~ 4.3Triplet~ 6.5
-OCH₂CH₂ I~ 3.4Triplet~ 6.5

Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the δ 110-160 ppm range. libretexts.org The chemical shifts of the aromatic carbons in "this compound" will be influenced by the substituent effects of the ethoxy and iodoethoxy groups. The carbon atom directly attached to the ethoxy group (C-1) and the iodoethoxy group (C-2) will be significantly shifted. The remaining four aromatic carbons will also have distinct chemical shifts due to the asymmetrical substitution pattern. libretexts.org

In the aliphatic region, four distinct signals are expected for the ethoxy and iodoethoxy groups. The carbon of the methylene group attached to iodine will have a characteristically low chemical shift due to the heavy atom effect.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (Ar-O)~ 156
C-2 (Ar-O)~ 147
C-3, C-4, C-5, C-6 (Ar)115 - 125
-OC H₂CH₃~ 64
-OCH₂C H₃~ 15
-OC H₂CH₂I~ 70
-OCH₂C H₂I~ 5

Note: The predicted values are based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between the adjacent methylene and methyl protons of the ethoxy group, as well as between the two methylene groups of the iodoethoxy moiety. It would also help to trace the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~64 ppm, confirming their direct bond in the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is crucial for establishing the connectivity between different fragments of the molecule. For example, HMBC would show a correlation from the methylene protons of the ethoxy group (-OCH₂ CH₃) to the aromatic carbon C-1, and from the methylene protons of the iodoethoxy group (-OCH₂ CH₂I) to the aromatic carbon C-2, thus confirming the substitution pattern on the benzene (B151609) ring.

The spatial arrangement of the substituents on the benzene ring and the preferred conformations of the flexible ethoxy and iodoethoxy side chains can be investigated using Nuclear Overhauser Effect (NOE) based experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. mdpi.com In "this compound," a NOESY experiment could reveal correlations between the protons of the ethoxy group and the adjacent aromatic proton (H-6), as well as between the protons of the iodoethoxy group and the other adjacent aromatic proton (H-3). The relative intensities of these NOE cross-peaks can provide information about the preferred rotational conformations of the ether linkages.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of intermediate size, where the NOE might be close to zero, ROESY can be a more effective alternative for observing through-space correlations.

The ether linkages in "this compound" allow for rotation around the C-O bonds. If the rotational barrier is sufficiently high, it might be possible to observe distinct signals for different conformers at low temperatures. Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, could potentially be used to determine the energy barriers for these rotational processes. However, for flexible chains like these at room temperature, fast rotation is expected, leading to averaged signals.

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. If "this compound" can exist in different crystalline forms (polymorphs), ssNMR would be a powerful tool to distinguish between them. Each polymorph would have a unique packing arrangement, leading to distinct chemical shifts and cross-polarization dynamics in the solid-state NMR spectra. This technique is particularly valuable for understanding the structural diversity in the solid phase.

Heteronuclear NMR (e.g., ¹²⁹Xe NMR for interactions, if applicable)

Heteronuclear NMR, particularly using a sensitive nucleus like ¹²⁹Xe, is a powerful technique for probing the void spaces and intermolecular interactions within a material. The chemical shift of ¹²⁹Xe is highly sensitive to its local environment, making it an effective probe for porous materials and host-guest systems. In the context of this compound, ¹²⁹Xe NMR could theoretically provide insights into the molecule's conformational dynamics and its ability to form inclusion complexes or self-assemble in a way that creates cavities.

However, a thorough search of scientific literature reveals no studies employing ¹²⁹Xe NMR or other heteronuclear NMR techniques for the specific analysis of this compound. Such an analysis would be novel and could elucidate unique structural or interactive properties of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is fundamental for identifying functional groups and understanding the conformational landscape of a molecule.

Characteristic Absorption Bands of Aryl Ethers and Alkyl Iodides

Based on known group frequencies, the IR and Raman spectra of this compound would be expected to exhibit characteristic bands for its constituent functional groups.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Aryl EtherC-O-C asymmetric stretching1270-1230
Aryl EtherC-O-C symmetric stretching1050-1010
Alkyl IodideC-I stretching600-500
Aromatic RingC-H stretching3100-3000
Aromatic RingC=C stretching1600-1450
Alkyl ChainC-H stretching2980-2850

This table is based on general spectroscopic principles and not on experimental data for the specific compound.

Conformational Sensitivity of Vibrational Modes

The flexibility of the ethoxy and iodoethoxy side chains suggests that this compound can exist in multiple conformations. The rotational isomers (rotamers) around the C-O bonds would likely give rise to subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). A detailed temperature-dependent or solvent-dependent vibrational spectroscopic study, which is currently unavailable, would be necessary to identify and assign the spectra of individual conformers.

Theoretical Vibrational Frequency Calculations

In the absence of experimental spectra, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for predicting vibrational frequencies. Such calculations for this compound would involve optimizing the geometry of different possible conformers and then computing their harmonic vibrational frequencies. A comparison of the calculated spectra for different conformers could aid in interpreting any future experimental data. However, no such computational studies have been published for this specific molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be essential for confirming the elemental composition of this compound. With a chemical formula of C₁₀H₁₃IO₂, the expected exact mass can be calculated with high precision.

IonCalculated Exact Mass
[C₁₀H₁₃IO₂]⁺292.0000

This is a theoretical value. Experimental verification is required.

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways characteristic of ethers and alkyl iodides. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond. For alkyl iodides, the loss of an iodine radical is a typical fragmentation pathway.

Potential fragmentation pathways for this compound could include:

Loss of the ethyl group (•CH₂CH₃) from the ethoxy moiety.

Cleavage of the iodoethoxy side chain.

Loss of an iodine atom (•I).

Formation of a tropylium (B1234903) ion (m/z 91) if rearrangement occurs.

Formation of a phenoxy cation or related fragments.

A detailed analysis of the relative abundances of these fragment ions in an experimental mass spectrum would provide significant structural information. Unfortunately, no published high-resolution mass spectra or detailed fragmentation analyses for this compound are available.

While the principles of advanced spectroscopic techniques provide a framework for how this compound could be characterized, a comprehensive search of the scientific literature and chemical databases indicates a significant lack of specific experimental or theoretical data for this compound. The detailed analyses described above remain speculative in the absence of such data. Further research involving the synthesis and subsequent spectroscopic investigation of this compound is required to fill these knowledge gaps.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For this compound, MS/MS analysis provides critical information for confirming its molecular structure through characteristic fragmentation pathways.

In a typical MS/MS experiment, the intact molecule is first ionized, often using a soft ionization technique like electrospray ionization (ESI) to form the protonated molecule [M+H]⁺ or a molecular radical cation [M]•⁺. This precursor ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen), leading to fragmentation. unt.edu

The fragmentation of this compound is expected to be dominated by the cleavage of its weakest bonds. The carbon-iodine (C-I) bond is notably labile and prone to homolytic or heterolytic cleavage. jove.comjove.com Additionally, the ether linkages provide sites for characteristic cleavages.

A plausible fragmentation pathway for this compound (Molecular Weight: 322.15 g/mol ) would involve several key steps:

Loss of the Iodoethyl Group: A primary fragmentation event is the cleavage of the O–CH₂ bond of the iodoethoxy chain, leading to the loss of a ·CH₂CH₂I radical and the formation of a stable phenoxy-type cation.

Loss of an Iodine Radical: Due to the weak C-I bond, loss of an iodine radical (·I, 127 Da) from the parent ion is a highly probable event, resulting in a cation at m/z 195.1. docbrown.info This fragment can undergo further rearrangements.

Cleavage of the Ethoxy Group: The ethoxy group can be cleaved, leading to the loss of an ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement or the loss of an ethyl radical (·C₂H₅, 29 Da).

Benzene Ring Fragmentation: At higher collision energies, the aromatic ring itself can fragment, although this typically results in lower abundance ions.

The resulting product ions are then detected, providing a fragmentation spectrum that serves as a structural fingerprint of the molecule.

Table 1: Hypothetical MS/MS Fragmentation Data for [this compound+H]⁺
Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Fragment Structure/Identity
323.0195.1I• + H[M-I]⁺, C₁₀H₁₄O₂⁺
323.0169.0C₂H₄I•[M-C₂H₄I]⁺, C₈H₉O₂⁺
323.0151.1C₂H₄I• + H₂O[M-C₂H₄I-H₂O]⁺, C₈H₇O⁺
323.0137.1C₂H₄ + C₂H₄I•[M-C₂H₄-C₂H₄I]⁺, C₆H₅O⁺ (Phenoxy cation)
195.1167.1C₂H₄[C₁₀H₁₄O₂ - C₂H₄]⁺
195.1139.1C₂H₄ + CO[C₁₀H₁₄O₂ - C₂H₄ - CO]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential method for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideally suited for assessing the purity of this compound and detecting any trace-level impurities. nih.govthermofisher.com The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

For the analysis of an aromatic ether like this compound, a standard GC-MS method would be employed. The sample, dissolved in a suitable volatile solvent, is injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas (e.g., helium) through a capillary column. The choice of column is critical; a non-polar or mid-polarity column, such as one with a phenyl-arylene polymer or 5% phenyl-methylpolysiloxane stationary phase, is typically used for aromatic compounds. mdpi.comgcms.cz

The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. The oven temperature is programmed to ramp from a lower to a higher temperature to ensure the efficient elution of all components, from volatile starting materials to the higher-boiling-point product.

As each component elutes from the GC column, it enters the MS ion source, where it is fragmented by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that allows for unequivocal identification by comparison to spectral libraries or through interpretation. The total ion chromatogram (TIC) is used for quantitative analysis, where the peak area of the target compound is proportional to its concentration. This allows for the precise determination of purity and the quantification of impurities, such as residual starting materials or by-products from its synthesis.

Table 2: Typical GC-MS Parameters for Analysis of this compound
ParameterValue/Description
GC SystemAgilent 7890B or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Oven ProgramInitial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS SystemSingle Quadrupole or ToF Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp.230 °C
Scan Rangem/z 40-450

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure of this compound is currently available, the technique remains crucial for providing unambiguous proof of its molecular conformation, as well as insights into its packing and intermolecular interactions in the solid state. researchgate.net

Crystal Packing and Intermolecular Interactions

Based on the molecular structure, several key intermolecular interactions would be anticipated:

Halogen Bonding: The iodine atom is a potential halogen bond donor. It can engage in directional interactions with Lewis basic sites on neighboring molecules, such as the oxygen atoms of the ethoxy or iodoethoxy groups (I···O interactions). mdpi.com These interactions are known to be significant in directing the crystal packing of iodo-substituted organic compounds. nih.gov

C–H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or alkyl C–H groups and the ether oxygen atoms are expected to contribute to the stability of the crystal structure.

C–H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak hydrogen bond acceptor for C–H groups of adjacent molecules.

Analysis of these interactions provides fundamental knowledge about the solid-state behavior of the compound and the influence of its functional groups on its supramolecular assembly.

Absolute Configuration Determination

This compound is an achiral molecule and therefore does not have an absolute configuration to be determined. However, if a chiral derivative were to be synthesized, X-ray crystallography would be the gold standard for determining its absolute stereochemistry. By using anomalous dispersion effects, particularly effective with heavier atoms like iodine, the technique can unambiguously distinguish between enantiomers and establish the R/S configuration of all stereocenters in the molecule, provided a high-quality crystal in a non-centrosymmetric space group is obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu For this compound, the UV-Vis spectrum is dominated by the electronic transitions of its substituted benzene ring.

Chromophore Analysis

The primary chromophore (light-absorbing part) in this compound is the benzene ring. msu.edu Benzene itself exhibits two main absorption bands corresponding to π → π* transitions: a very strong E2-band around 204 nm and a weaker, fine-structured B-band around 254 nm. up.ac.za

The presence of substituents on the benzene ring significantly alters the absorption spectrum:

Alkoxy Groups (–OR): The ethoxy and iodoethoxy groups are auxochromes, which are substituents that modify the absorption of a chromophore. As electron-donating groups, they possess non-bonding electron pairs on the oxygen atoms that can conjugate with the π-system of the benzene ring (n → π* interaction). This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths. up.ac.za For example, 1,2-dimethoxybenzene (B1683551) shows absorption maxima around 220 nm and 275 nm. nist.govrsc.org

Iodo Substituent: The iodine atom in the side chain is not directly attached to the chromophore and is expected to have a minimal direct electronic effect on the π → π* transitions of the benzene ring. However, the presence of heavy atoms like iodine can sometimes influence spectra through the heavy-atom effect, which may affect the intensity of certain transitions. acs.org The primary spectral features will be dictated by the two alkoxy groups in the ortho position.

The UV-Vis spectrum of this compound is therefore predicted to show characteristic absorption bands shifted to longer wavelengths compared to unsubstituted benzene, which is indicative of the substituted aromatic system.

Solvent Effects on Electronic Spectra

The electronic spectrum of an alkoxybenzene typically exhibits absorption bands arising from π → π* transitions within the benzene ring. For this compound, the primary chromophore is the 1,2-di-alkoxy substituted benzene ring. The electronic transitions of this system are expected to be sensitive to the solvent's polarity.

In nonpolar solvents, such as hexane (B92381) or cyclohexane, the fine vibrational structure of the absorption bands is often more resolved. As the solvent polarity increases, for instance when moving to ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), these fine details may become obscured, leading to broader absorption bands. vlabs.ac.inyoutube.com

The position of the absorption maximum (λmax) can also shift with solvent polarity. This shift is categorized as either a bathochromic shift (red shift) to a longer wavelength or a hypsochromic shift (blue shift) to a shorter wavelength. For π → π* transitions in molecules like alkoxybenzenes, an increase in solvent polarity typically leads to a bathochromic shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

The expected solvent effects on the π → π* transitions of this compound are summarized in the illustrative table below. The values presented are hypothetical and serve to demonstrate the expected trends.

Table 1: Hypothetical Solvent Effects on the λmax of the Primary π → π* Transition in this compound

Solvent Polarity Index Dielectric Constant Hypothetical λmax (nm) Expected Shift Relative to Nonpolar Solvent
n-Hexane 0.009 1.88 272 Reference
Dioxane 0.164 2.21 274 Bathochromic
Chloroform 0.259 4.81 275 Bathochromic
Ethanol 0.654 24.55 278 Bathochromic
Acetonitrile (B52724) 0.750 37.5 279 Bathochromic
Dimethyl Sulfoxide (DMSO) 1.000 46.7 281 Bathochromic

Circular Dichroism (CD) Spectroscopy (if chiral analogues are considered)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. nih.gov Since this compound is not inherently chiral, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by replacing one of the methylene hydrogens in the 2-iodoethoxy group with a methyl group to form (R)- or (S)-1-Ethoxy-2-(2-iodo-1-propoxy)benzene, the resulting enantiomers would be CD active.

The CD spectrum of such a chiral analogue would be expected to show Cotton effects, which are characteristic positive or negative peaks, in the region of the electronic transitions of the aromatic chromophore. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional structure and absolute configuration of the molecule. nih.govnih.gov

For a chiral analogue of this compound, the electronic transitions of the substituted benzene ring would give rise to CD signals. The interaction of the chiral center with the chromophore would induce the differential absorption of circularly polarized light. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra of the enantiomers and correlate the observed Cotton effects with their absolute configurations. acs.org

The table below provides a hypothetical representation of the type of data that would be obtained from a CD spectroscopic analysis of a chiral analogue.

Table 2: Hypothetical Circular Dichroism Data for a Chiral Analogue of this compound

Enantiomer Wavelength (nm) Molar Ellipticity [θ] (deg cm² dmol⁻¹)
(R)-enantiomer 280 +15,000
250 -10,000
(S)-enantiomer 280 -15,000
250 +10,000

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if relevant)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. scielo.org.mx It is highly relevant in studying reaction mechanisms where radical intermediates are formed. In the context of this compound, radical intermediates could potentially be generated under certain conditions, such as through photolysis or in the presence of radical initiators.

A particularly susceptible bond for homolytic cleavage in this molecule is the carbon-iodine bond, which is weaker than the C-H, C-C, and C-O bonds in the structure. Cleavage of the C-I bond would result in the formation of an alkyl radical centered on the carbon formerly bonded to the iodine atom.

EPR spectroscopy can provide detailed information about the structure and environment of such a radical intermediate. scielo.org.mxnih.gov The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is characteristic of the radical, and the hyperfine coupling constants arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C). These couplings provide information about the distribution of the unpaired electron's spin density within the radical, which is invaluable for identifying the radical's structure. researchgate.net

While no experimental EPR studies on radical intermediates of this compound have been reported, one could anticipate the spectrum of the primary radical formed upon C-I bond cleavage. The unpaired electron would primarily reside on the methylene carbon, and hyperfine coupling would be expected with the two protons on that carbon and potentially with the protons on the adjacent ether oxygen-linked carbon.

The following table illustrates the kind of data that would be sought in an EPR study of a radical intermediate derived from this compound.

Table 3: Hypothetical EPR Spectral Parameters for the 1-Ethoxy-2-(2-ethoxy-2-yl)benzene Radical

Parameter Hypothetical Value Information Provided
g-factor ~2.0025 Characteristic of a carbon-centered radical
Hyperfine Coupling Constant (aH) for α-protons (2H) 22 G Confirms the presence of two protons on the carbon with the unpaired electron
Hyperfine Coupling Constant (aH) for β-protons (2H) 1.5 G Indicates interaction with the protons on the adjacent methylene group

**computational and Theoretical Studies of 1 Ethoxy 2 2 Iodoethoxy Benzene**

Conformational Analysis and Potential Energy Surfaces

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions:A detailed analysis of potential intramolecular interactions, which could influence the molecule's conformation, has not been published.

Without access to peer-reviewed research or entries in computational chemistry databases, any attempt to generate the requested content would result in speculation rather than scientifically verified information. The creation of data tables and detailed research findings is impossible without foundational research to draw upon.

Reaction Mechanism Elucidation via Computational Chemistry [4, 5, 9, 13, 20]

Transition State Characterization for Nucleophilic Substitution

The nucleophilic substitution reaction on the 2-iodoethoxy side chain of 1-Ethoxy-2-(2-iodoethoxy)benzene, likely proceeding through an S_N2 mechanism, involves the attack of a nucleophile on the carbon atom bonded to the iodine atom. researchgate.netsciforum.netmdpi.com Computational methods, particularly density functional theory (DFT), can be employed to locate the transition state of this reaction. researchgate.netsciforum.net The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.netmdpi.com Its geometry is characterized by the partial formation of the new bond with the incoming nucleophile and the partial breaking of the carbon-iodine bond. researchgate.netsciforum.netmdpi.com The structure of this fleeting species is crucial for understanding the reaction's stereochemistry and kinetics.

Activation Energy Calculations for Key Transformations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. quora.com Computationally, the activation energy for the nucleophilic substitution on this compound can be calculated as the energy difference between the transition state and the reactants. researchgate.netmdpi.comquora.com The C-I bond is the weakest among the carbon-halogen bonds, suggesting a lower activation energy for its substitution compared to other haloalkanes. savemyexams.com Theoretical calculations can quantify this difference and explore how factors like the nature of the nucleophile and the solvent affect the activation barrier. researchgate.netmdpi.com

Hypothetical Activation Energies for the SN2 Reaction of this compound with a Nucleophile in Different Solvents
SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase125.3
Cyclohexane2.0228.1
Acetonitrile (B52724)37.530.5
Water80.132.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Spectroscopic Property Prediction from Theoretical Calculations

Computational methods are highly effective in predicting various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. nih.govnrel.gov Theoretical calculations, particularly using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. d-nb.infonyu.edu These calculations determine the magnetic shielding of each nucleus, which is then converted to a chemical shift relative to a standard. d-nb.infonrel.gov By comparing the predicted spectrum with the experimental one, the assignment of signals to specific atoms within the molecule can be confirmed. nrel.gov While predicting coupling constants is more challenging, significant progress has been made in this area as well.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to -OEt)6.95114.2
Aromatic C-H (meta to -OEt)7.25121.8
Aromatic C-H (para to -OEt)6.88120.5
Aromatic C-H (ortho to -OCH₂CH₂I)7.15128.9
Aromatic C-OEt-156.7
Aromatic C-OCH₂CH₂I-147.3
-OCH₂- (ethoxy)4.1064.3
-CH₃ (ethoxy)1.4514.8
-OCH₂- (iodoethoxy)4.3070.1
-CH₂I (iodoethoxy)3.402.5

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values may vary based on the level of theory and solvent used in the calculation.

Vibrational Frequency Prediction (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational chemistry can predict the vibrational frequencies and intensities of these modes. kbhgroup.inacs.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies. nih.gov These predicted frequencies can then be compared to experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the this compound molecule. kbhgroup.in For example, characteristic stretching frequencies for the C-O-C ether linkages, aromatic C-H bonds, and the C-I bond can be predicted. kbhgroup.in

Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch2980 - 28502980 - 2850
Aromatic C=C Stretch1600 - 14501600 - 1450
Aromatic C-O Stretch1270 - 12301270 - 1230
Aliphatic C-O Stretch1150 - 10851150 - 1085
C-I Stretch600 - 500600 - 500

Note: The data in this table represents typical frequency ranges and is for illustrative purposes only.

UV-Vis Absorption Maxima Prediction

The prediction of UV-Vis absorption maxima through computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), is a valuable tool for understanding the electronic transitions within a molecule. mdpi.commdpi.com For this compound, TD-DFT calculations can be employed to simulate its electronic absorption spectrum, providing insights into the wavelengths at which the molecule absorbs light and the nature of the corresponding electronic excitations.

The theoretical approach generally involves the following steps:

Geometry Optimization: The first step is to obtain a stable 3D conformation of the molecule, typically through geometry optimization using a suitable level of theory, such as DFT with a functional like B3LYP and a standard basis set.

Excited State Calculations: Following optimization, TD-DFT calculations are performed on the ground-state geometry to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions. These values correspond to the absorption maxima (λmax) and the intensity of the absorption bands.

For aromatic ethers, the UV-Vis absorption bands are typically associated with π → π* transitions within the benzene (B151609) ring. The presence of the ethoxy and iodoethoxy substituents can influence the absorption spectrum. The oxygen atoms of the ether groups can donate electron density to the aromatic ring (a +R effect), which may lead to a red shift (shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzene. The iodine atom, with its lone pairs and potential for hypervalent interactions, can also modulate the electronic structure and, consequently, the absorption spectrum.

Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)Dominant Character
S0 → S1~280-290~0.02-0.05π → π
S0 → S2~230-240~0.1-0.3π → π

Note: The values in this table are hypothetical and represent typical ranges for similar aromatic ether compounds as predicted by TD-DFT calculations. Specific calculations for this compound are required for accurate predictions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and intermolecular interactions in condensed phases. mdpi.comnih.gov

The flexible side chains of this compound, specifically the ethoxy and iodoethoxy groups, can adopt various conformations due to rotation around their single bonds. MD simulations in a solvent box can be used to explore the conformational landscape of the molecule and identify the most populated conformers in solution.

In a liquid or solid state, molecules of this compound will interact with each other through various non-covalent forces. MD simulations of a system containing multiple molecules can reveal the nature and strength of these intermolecular interactions. The primary interactions would likely include:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density. The large, polarizable iodine atom would contribute significantly to these interactions.

Dipole-dipole interactions: The ether linkages introduce polar C-O bonds, resulting in a net molecular dipole moment. These dipoles will tend to align in the condensed phase.

Halogen bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the oxygen atoms of the ether groups.

MD simulations can quantify these interactions by calculating radial distribution functions between different atom types, providing a statistical picture of the local molecular environment.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity or properties. bit.edu.cnnih.gov For a compound like this compound, QSRR models could be developed to predict properties such as its chromatographic retention time, environmental fate, or biological activity based on a set of calculated molecular descriptors.

Studies on halogenated methyl-phenyl ethers (anisoles) have demonstrated the feasibility of building QSRR models for this class of compounds. nih.govbit.edu.cn In these studies, various molecular descriptors are calculated, and statistical methods like multiple linear regression are used to establish a relationship with a property of interest.

Key molecular descriptors that would be relevant for QSRR modeling of this compound and related compounds include:

Descriptor TypeExamplesRelevance
Topological Connectivity indices, Shape indicesDescribe the size, shape, and branching of the molecule.
Quantum Chemical HOMO/LUMO energies, Dipole moment, Electrostatic potentialsRelate to the electronic structure and reactivity. nih.gov
Physicochemical LogP (octanol-water partition coefficient), Molar refractivityRepresent hydrophobicity and polarizability.

For instance, a QSRR model for the gas-chromatographic relative retention time (RRT) of halogenated anisoles showed that parameters derived from electrostatic potentials and molecular volume could effectively predict the RRT. bit.edu.cn This suggests that similar descriptors would be important for predicting the chromatographic behavior of this compound. Such models are valuable for analytical method development and for predicting the properties of new or untested compounds in this chemical family.

**mechanistic Investigations of Reactions Involving 1 Ethoxy 2 2 Iodoethoxy Benzene**

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. They involve measuring the rate at which reactants are consumed and products are formed, providing insights into the number and nature of the steps involved in the reaction.

Determination of Rate-Determining Steps

For example, in a hypothetical nucleophilic substitution reaction where the iodide is displaced, if the reaction rate is found to be dependent on the concentration of both 1-ethoxy-2-(2-iodoethoxy)benzene and the nucleophile, it would suggest a bimolecular (SN2) mechanism. Conversely, if the rate only depends on the concentration of this compound, a unimolecular (SN1) mechanism, where the initial cleavage of the carbon-iodine bond is the slow step, would be indicated.

Influence of Temperature and Pressure on Reaction Kinetics

The effect of temperature on reaction rates is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). By measuring the rate constant at different temperatures, the activation energy for the reaction can be determined. A higher activation energy implies a greater sensitivity of the reaction rate to temperature changes.

The influence of pressure on reaction kinetics is typically studied for reactions in the gas phase or in solution where there is a significant change in volume during the reaction. For most solution-phase reactions involving compounds like this compound, pressure effects are often minor unless significant bond formation or cleavage leads to a substantial change in the volume of activation.

Isotope Labeling Studies for Pathway Tracing

Isotope labeling is a powerful technique used to trace the path of atoms or groups of atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the position of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy. This information can be invaluable in distinguishing between different possible reaction pathways.

For instance, in a rearrangement reaction involving this compound, selectively labeling one of the carbon atoms in the ethoxy or iodoethoxy group could reveal whether the substituent migrates and to which position.

Hammett and Taft Equation Analysis for Substituent Effects

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. sciepub.com These equations correlate reaction rates or equilibrium constants for a series of related compounds with parameters that describe the electron-donating or electron-withdrawing nature of the substituents.

For reactions involving the benzene (B151609) ring of this compound, such as electrophilic aromatic substitution, the Hammett equation could be applied. youtube.com By synthesizing derivatives with different substituents on the aromatic ring and measuring their reaction rates, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) provides information about the charge development in the transition state of the rate-determining step. sciepub.com A large positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state, while a negative ρ value indicates the opposite. sciepub.com

Stereochemical Analysis of Reaction Products (if applicable)

If a reaction involving this compound creates or modifies a chiral center, the stereochemical outcome of the reaction can provide significant mechanistic insights. For example, in a nucleophilic substitution at a chiral carbon, an SN2 reaction typically proceeds with inversion of stereochemistry, while an SN1 reaction often leads to a racemic mixture. The stereochemistry of the products can be determined using techniques such as polarimetry, circular dichroism, or chiral chromatography.

In Situ Spectroscopic Monitoring of Reactions (e.g., ReactIR, NMR)

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, providing information about the concentrations of reactants, products, and any observable intermediates. researchgate.net Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ NMR (Nuclear Magnetic Resonance) spectroscopy are particularly powerful for this purpose.

For a reaction of this compound, ReactIR could be used to follow the disappearance of vibrational bands associated with the starting material and the appearance of bands corresponding to the product. researchgate.net Similarly, in-situ NMR could track the changes in the chemical shifts and integrals of the protons or carbons in the molecule, potentially allowing for the detection and characterization of transient intermediates that are not isolable. researchgate.net

Characterization of Transient Intermediates (e.g., by trapping, cryogenic NMR)

The study of reaction mechanisms often involves the challenging task of identifying and characterizing transient intermediates. These short-lived species are crucial to understanding the stepwise transformation of reactants to products. In the context of reactions involving this compound, the elucidation of such intermediates would provide invaluable insight into its chemical behavior. Techniques such as chemical trapping and cryogenic Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

While extensive research on the mechanistic pathways of many organic reactions exists, specific studies detailing the trapping or direct spectroscopic observation of transient intermediates derived from this compound are not widely available in the current body of scientific literature. The inherent reactivity and short lifetimes of potential intermediates, such as radicals or carbocations, that could be formed from the cleavage of the carbon-iodine bond or through other reaction pathways, make their direct characterization a formidable experimental challenge.

Hypothetically, one could envision several potential transient species arising from this compound in various reaction scenarios. For instance, homolytic cleavage of the C-I bond induced by light or a radical initiator would generate an alkyl radical. Alternatively, heterolytic cleavage could lead to a carbocation. The specific nature of the intermediate would be highly dependent on the reaction conditions, including the solvent, temperature, and the presence of other reagents.

Chemical Trapping Studies

Chemical trapping is a common strategy to infer the existence of a reactive intermediate. This technique involves introducing a "trapping" agent into the reaction mixture that can rapidly and irreversibly react with the transient species to form a stable, characterizable product. The structure of this new product provides evidence for the structure of the fleeting intermediate.

For a hypothetical radical intermediate generated from this compound, a suitable trapping agent would be a stable radical like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The reaction of the transient alkyl radical with TEMPO would yield a stable alkoxyamine, which could then be isolated and its structure confirmed by standard spectroscopic methods.

Hypothetical Trapping Experiment
Reactant This compound
Proposed Intermediate 2-(2-Ethoxy-phenoxy)ethyl radical
Trapping Agent TEMPO
Expected Product 1-((2-(2-Ethoxyphenoxy)ethyl)oxy)-2,2,6,6-tetramethylpiperidine
Method of Characterization NMR, Mass Spectrometry

Cryogenic NMR Spectroscopy

Cryogenic NMR spectroscopy is a powerful technique for the direct observation of reactive intermediates. By conducting the reaction at very low temperatures, the lifetime of transient species can be significantly extended, allowing for their detection and structural elucidation by NMR.

To apply this technique to this compound, one would need to initiate the reaction within the NMR spectrometer at a temperature low enough to slow down subsequent reaction steps of the intermediate. For example, if a reaction is believed to proceed through a cationic intermediate, the use of a superacid medium at low temperatures could potentially generate a sufficiently stable population of the cation for NMR analysis. The resulting NMR spectrum would provide direct structural information, such as chemical shifts and coupling constants, of the transient species.

Hypothetical Cryogenic NMR Experiment
Reactant This compound
Reaction Condition Superacid medium at low temperature (e.g., -78 °C)
Proposed Intermediate 2-(2-Ethoxyphenoxy)ethyl cation
Spectroscopic Technique ¹H and ¹³C NMR
Expected Observable Data Downfield shifted signals for protons and carbons adjacent to the cationic center.

It is important to reiterate that the above descriptions of trapping and cryogenic NMR experiments are hypothetical scenarios. The successful application of these methods would depend on a multitude of experimental factors, and dedicated research would be required to establish the conditions necessary to generate and observe any transient intermediates from this compound. The absence of such specific studies in published literature highlights a potential area for future research in the mechanistic chemistry of this compound.

**derivatization and Analogues of 1 Ethoxy 2 2 Iodoethoxy Benzene**

Synthesis of Homologues and Isomers

The synthesis of homologues and isomers of 1-ethoxy-2-(2-iodoethoxy)benzene can be systematically approached by modifying the lengths and positions of the alkoxy and iodoethoxy chains.

Positional isomers of the iodoethoxy chain would involve moving the iodoethoxy group to the meta (1-ethoxy-3-(2-iodoethoxy)benzene) or para (1-ethoxy-4-(2-iodoethoxy)benzene) positions relative to the ethoxy group. The synthesis of these isomers would start from the corresponding positional isomers of ethoxyphenol (3-ethoxyphenol and 4-ethoxyphenol). The subsequent reaction with 1,2-diiodoethane (B146647) or a two-step process involving reaction with 2-chloroethanol (B45725) followed by iodination would yield the desired positional isomers.

A plausible synthetic route for these positional isomers is outlined below:

Starting MaterialReagentsProduct
3-Ethoxyphenol1. NaH, DMF2. I-CH₂CH₂-I1-Ethoxy-3-(2-iodoethoxy)benzene
4-Ethoxyphenol1. NaH, DMF2. I-CH₂CH₂-I1-Ethoxy-4-(2-iodoethoxy)benzene

Homologues of this compound can be prepared by varying the length of the alkoxy group at the 1-position. For instance, homologues with propoxy or butoxy groups can be synthesized starting from 2-(2-iodoethoxy)phenol. This intermediate can be prepared by the selective etherification of catechol with 1,2-diiodoethane, followed by the etherification of the remaining phenolic hydroxyl group with the appropriate alkyl halide.

A generalized Williamson ether synthesis can be employed to introduce homologous alkoxy chains:

Starting MaterialAlkyl HalideProduct
2-(2-Iodoethoxy)phenol1-Bromopropane1-Propoxy-2-(2-iodoethoxy)benzene
2-(2-Iodoethoxy)phenol1-Bromobutane1-Butoxy-2-(2-iodoethoxy)benzene
2-(2-Iodoethoxy)phenol1-Bromopentane1-Pentoxy-2-(2-iodoethoxy)benzene

Preparation of Heterocyclic Analogues Derived from the Compound

The reactive iodoethoxy group of this compound serves as a key handle for the construction of various heterocyclic systems through intramolecular cyclization reactions.

Intramolecular cyclization of derivatives of this compound can lead to the formation of oxygen-containing heterocycles. For example, if the ethoxy group at the 1-position is replaced with a group capable of intramolecularly displacing the iodide, such as a hydroxymethyl group introduced at the 3-position, a substituted dihydrobenzofuran could be formed upon base-mediated cyclization.

While direct cyclization of this compound to a simple oxygen heterocycle is not straightforward, derivatives can be designed for such transformations. For instance, the related compound 2-allylphenol (B1664045) is known to undergo cyclization to form 2,3-dihydro-2-methylbenzofuran (B49830) in the presence of catalysts like Cu(OTf)₂ or AgClO₄. researchgate.net

The introduction of a nitrogen nucleophile onto the aromatic ring ortho to the iodoethoxy chain can set the stage for the synthesis of nitrogen-containing heterocycles. This can be achieved through preliminary modification of the starting material, for example, by nitration of 2-ethoxyphenol (B1204887) followed by reduction to an amino group, before the introduction of the iodoethoxy chain. Subsequent intramolecular N-alkylation would lead to the formation of a dihydrobenzoxazine ring system. The synthesis of benzoxazines is a well-established process, often involving the reaction of a phenol (B47542), an amine, and formaldehyde. google.comresearchgate.netwipo.intnih.govrsc.org

Alternatively, direct amination of the aryl iodide functionality in this compound via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be explored. acs.orgnumberanalytics.comnih.govorganic-chemistry.orgyoutube.com This would introduce an amino group that could then be used to construct a heterocyclic ring.

Aryl Modifications: Introduction of Additional Substituents

The aryl iodide moiety in this compound is a versatile functional group for the introduction of additional substituents onto the benzene (B151609) ring through various cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to couple the aryl iodide with a wide range of organoboron compounds, such as boronic acids or esters, to form new carbon-carbon bonds. libretexts.orgharvard.eduorganic-chemistry.orgchemrxiv.org This would allow for the introduction of alkyl, alkenyl, or other aryl groups at the 2-position of the 1-ethoxy-(2-iodoethoxy)benzene scaffold.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium catalyst and a copper co-catalyst, can be employed to introduce alkynyl substituents. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netbeilstein-journals.org This provides a route to compounds with a C(sp)-C(sp²) bond.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org For example, reacting this compound with an alcohol, amine, or thiol in the presence of a copper catalyst could yield the corresponding ether, amine, or thioether derivatives.

The following table summarizes potential aryl modifications:

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura CouplingR-B(OH)₂Pd catalyst, BaseAryl or Alkyl substituted derivative
Sonogashira CouplingR-C≡CHPd catalyst, Cu co-catalyst, BaseAlkynyl substituted derivative
Buchwald-Hartwig AminationR₂NHPd catalyst, BaseAmino substituted derivative
Ullmann CondensationR-OH / R-NH₂ / R-SHCu catalyst, BaseEther / Amino / Thioether derivative

Halogenation at Other Aryl Positions

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating alkoxy groups (ethoxy and 2-iodoethoxy). These groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to them.

Given the existing substitution pattern, the available positions for further substitution are C4 and C5, which are ortho to one of the alkoxy groups, and C3 and C6, which are meta. The primary positions for halogenation (chlorination, bromination) would be the C4 and C5 positions, which are para to the ethoxy and 2-iodoethoxy groups, respectively, and also ortho to the other group.

Electrophilic halogenation of aromatic ethers is a well-established transformation. youtube.com The reaction typically proceeds by treating the aromatic compound with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.com For iodination, a combination of iodine with an oxidizing agent like nitric acid or hydrogen peroxide is often used to generate a more potent electrophilic iodine species. youtube.com

Predicted Major Products of Aryl Halogenation
ReactantConditionsPredicted Major ProductReference
This compoundBr₂, FeBr₃1-Bromo-4-ethoxy-5-(2-iodoethoxy)benzene and 2-Bromo-4-ethoxy-5-(2-iodoethoxy)benzene youtube.com
This compoundCl₂, AlCl₃1-Chloro-4-ethoxy-5-(2-iodoethoxy)benzene and 2-Chloro-4-ethoxy-5-(2-iodoethoxy)benzene youtube.com
This compoundI₂, HNO₃1-Ethoxy-4-iodo-2-(2-iodoethoxy)benzene and 1-Ethoxy-5-iodo-2-(2-iodoethoxy)benzene youtube.com

Nitration, Sulfonation, and Alkylation of the Benzene Ring

Similar to halogenation, other electrophilic aromatic substitution reactions can be performed on the benzene ring, guided by the directing effects of the alkoxy groups.

Nitration: Introducing a nitro group onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For 1,2-dialkoxybenzenes, dinitration has been shown to occur with high regioselectivity, yielding the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.govacs.org This suggests that nitration of this compound would likely yield 1-Ethoxy-2-(2-iodoethoxy)-4,5-dinitrobenzene.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) or concentrated sulfuric acid. youtube.comyoutube.com This reaction is generally reversible. For catechol (1,2-dihydroxybenzene), sulfonation can lead to products like 1,2-dihydroxy-3,5-benzenedisulfonate. google.com The sulfonation of this compound would be expected to occur at the C4 and C5 positions.

Alkylation: Friedel-Crafts alkylation, which introduces an alkyl group, can be carried out using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to issues like polysubstitution and carbocation rearrangements.

Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major ProductReference
NitrationHNO₃, H₂SO₄1-Ethoxy-2-(2-iodoethoxy)-4-nitrobenzene and/or 1-Ethoxy-2-(2-iodoethoxy)-4,5-dinitrobenzene nih.govacs.org
SulfonationFuming H₂SO₄4-Ethoxy-5-(2-iodoethoxy)benzenesulfonic acid youtube.comgoogle.com

Development of Fluorescent or Photoactivatable Analogues (based on general principles, not specific examples)

The development of fluorescent or photoactivatable analogues of this compound can be approached by applying established principles of fluorophore design. iupui.edunih.govyoutube.com A common strategy involves attaching a fluorophore—a molecule with a rigid, conjugated structure—to the core scaffold. iupui.edu

General Principles for Fluorescent Analogues:

Conjugation: The fluorescence of a molecule is often enhanced by increasing the extent of its conjugated π-electron system. iupui.edu One could envision synthesizing derivatives where the benzene ring of this compound is fused to other aromatic rings to create a larger polyaromatic hydrocarbon structure, which is a common feature of many fluorescent dyes. iupui.edu

Donor-Acceptor Systems: Many fluorescent probes incorporate both an electron-donating group and an electron-accepting group within a conjugated system. youtube.com The existing alkoxy groups on this compound are electron donors. The introduction of a strong electron-withdrawing group (e.g., nitro or cyano) onto the aromatic ring could create a "push-pull" system, potentially leading to fluorescent properties.

Rigidity: Fluorescence is often favored in rigid molecules, as rigidity reduces energy loss through non-radiative pathways like molecular vibrations and rotations. youtube.com

General Principles for Photoactivatable Analogues:

Photocleavable Groups: Photoactivatable compounds, or "caged" compounds, contain a photolabile protecting group that can be removed upon irradiation with light of a specific wavelength, thereby releasing an active molecule or triggering a change in properties like fluorescence. researchgate.net The 2-iodoethoxy group itself could potentially be explored for photo-induced reactions.

Photoswitching: Some molecules can be reversibly switched between two different states (e.g., a fluorescent and a non-fluorescent state) using light. This property is valuable for advanced imaging techniques. researchgate.net Designing analogues that can undergo photo-induced isomerization or cyclization could impart such photoswitching capabilities.

Polymer-Bound or Solid-Supported Derivatives for Synthetic Methodologies

The immobilization of this compound onto a solid support, such as a polymer resin, can facilitate its use in high-throughput synthesis and simplify purification processes. researchgate.net The primary point of attachment would likely be through the reactive alkyl iodide functionality.

Strategies for Immobilization:

Nucleophilic Displacement: The iodine atom in the 2-iodoethoxy side chain is a good leaving group in nucleophilic substitution reactions. A polymer resin functionalized with nucleophilic groups (e.g., phenoxides, amines, or thiols) could react with this compound to form a stable, covalent linkage. scispace.com For example, a resin-bound phenoxide could displace the iodide to form an ether linkage, tethering the molecule to the solid support.

Use as a Solid-Phase Reagent: Once immobilized, the aromatic ring of the supported compound remains available for further reactions. This solid-supported reagent could be used in various synthetic transformations where the aromatic moiety participates. After the reaction, the resin-bound product or by-product can be easily removed by simple filtration, streamlining the purification of the solution-phase products. princeton.edu For instance, if the aromatic ring is functionalized with a group that can act as a scavenger, the polymer-supported derivative could be used to remove excess reagents from a reaction mixture. Alkyl halides are known to react with resin-supported reagents in O-alkylation reactions. scispace.com

The use of polymer-supported reagents offers several advantages, including the ease of separation, the potential for reagent recycling, and the suitability for automated, flow-chemistry systems. researchgate.netresearchgate.net

**advanced Research Applications of 1 Ethoxy 2 2 Iodoethoxy Benzene As a Synthetic Building Block**

Precursor in the Synthesis of Complex Organic Scaffolds

The presence of the reactive alkyl iodide moiety makes 1-Ethoxy-2-(2-iodoethoxy)benzene a candidate for introducing the ethoxy-substituted phenoxyethyl group into larger molecules. This could be particularly useful in the synthesis of complex organic scaffolds where tailored electronic and steric properties are desired.

Role in Multicomponent Reactions

Currently, there is no specific information available in scientific literature detailing the use of this compound in multicomponent reactions. However, its structure suggests potential utility. As an alkyl iodide, it could serve as an electrophilic component in reactions such as the Ugi or Passerini reactions, following conversion to a suitable aldehyde or isocyanide derivative. The ether linkages would likely remain stable under many multicomponent reaction conditions, allowing for the incorporation of the aryloxyethoxy motif into complex, drug-like molecules.

Strategy in Divergent Synthesis

There are no documented examples of this compound being used in divergent synthesis strategies. In principle, the iodo group could be displaced by a variety of nucleophiles to create a library of derivatives with a common 1-ethoxy-2-oxybenzene core. For instance, reaction with different amines, thiols, or carboxylates would yield a range of compounds with diverse functionalities, which could then be further elaborated. This approach would allow for the systematic exploration of structure-activity relationships in medicinal chemistry or materials science.

Use in Material Science Research

The combination of an aromatic ring and a reactive functional group in this compound makes it a plausible candidate for applications in material science, although specific research in this area is not currently available.

Precursors for Polymerization Initiators (e.g., Atom Transfer Radical Polymerization, ATRP)

There is no evidence to suggest that this compound has been used as a precursor for Atom Transfer Radical Polymerization (ATRP) initiators. While alkyl iodides can be used in reversible deactivation radical polymerization (RDRP) techniques like reversible-addition fragmentation chain-transfer (RAFT) polymerization or iodine-transfer polymerization (ITP), their use as ATRP initiators is less common than that of alkyl bromides or chlorides. cmu.edu Conversion of the iodo group to a more suitable initiating group, such as a 2-bromoisobutyrate ester, would be a necessary prerequisite for its application in ATRP.

Building Blocks for Functional Organic Materials

While related benzene-ether compounds are utilized as building blocks for functional organic materials, there is no specific research detailing the use of this compound for this purpose. Its structure could, in theory, be incorporated into liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The aromatic core and ether linkages could contribute to desirable electronic and physical properties. For example, it could be used to synthesize larger, conjugated systems by employing cross-coupling reactions at the aromatic ring, after suitable functionalization.

Application in Analytical Chemistry Methodologies

The primary documented application of this compound is as a reference material in analytical chemistry. lgcstandards.comfishersci.de It can be used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for the detection and quantification of this specific compound. Its availability as a high-purity standard is crucial for ensuring the accuracy and reliability of such analytical tests. lgcstandards.com

Reagent in Spectroscopic Probes (theoretical, not specific probes)

There is no available information in the searched sources detailing the theoretical or practical application of this compound as a reagent in the development of spectroscopic probes. Research into its potential chromophoric or fluorophoric properties, or its role as a reactive intermediate for probe synthesis, is not documented in the accessible literature.

Role in Supramolecular Chemistry Research

No specific research was found that details the role of this compound in supramolecular chemistry. General principles of supramolecular chemistry, including host-guest interactions and self-assembly, are well-documented for various molecules like cyclodextrins and azobenzenes, but none of the reviewed materials specifically mention or utilize this compound. nih.govbeilstein-journals.org

Building Blocks for Self-Assembling Systems

The search yielded no evidence or publications that utilize this compound as a building block for creating self-assembling systems. The specific non-covalent interactions that would be directed by the structural features of this molecule have not been a subject of study in the available literature.

Host-Guest Chemistry Applications

There are no documented instances of this compound being used as either a host or a guest molecule in host-guest chemistry applications. While the principles of host-guest chemistry are broad, with macrocycles like cyclodextrins being common hosts for various hydrophobic guest molecules, the specific participation of this compound in such complexes is not reported. nih.gov

**analytical Methodologies for Research Scale Characterization and Purity Assessment**

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are central to the analysis of "1-Ethoxy-2-(2-iodoethoxy)benzene," enabling its separation from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of "this compound" due to its high resolution and sensitivity. Given the compound's structure, a reverse-phase (RP) HPLC method is typically developed. This approach separates compounds based on their hydrophobicity.

Detailed research findings for a typical RP-HPLC method would involve the optimization of several parameters to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities. For analogous compounds such as "Benzene, 1-ethoxy-2-nitro-" and "1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene," RP-HPLC methods have been successfully applied, suggesting a similar strategy for "this compound". sielc.comsielc.com A common approach involves using a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comsielc.com

Table 1: Representative HPLC Method Parameters for this compound Purity Assessment

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 50% B5-25 min: 50-90% B25-30 min: 90% B30-31 min: 90-50% B31-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 274 nm
Injection Volume 10 µL
Expected Retention Time Approximately 15-20 minutes

This table presents a hypothetical but scientifically plausible set of HPLC conditions based on methods for structurally similar compounds.

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile impurities that may be present in "this compound," such as residual solvents from the synthesis process. The compound itself, with a molecular weight of 292.11 g/mol , may also be amenable to GC analysis, provided it has sufficient thermal stability and volatility. lgcstandards.com

The development of a GC method would involve selecting an appropriate capillary column, typically with a non-polar or mid-polar stationary phase, and optimizing the temperature program to ensure the separation of all volatile components.

Table 2: Typical GC Method Parameters for Analysis of Volatile Impurities in this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Oven Program Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 10 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 300 °C

This table outlines representative GC conditions suitable for analyzing volatile species related to the target compound.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of reaction progress during the synthesis of "this compound." It allows chemists to quickly assess the consumption of starting materials and the formation of the product. The choice of the solvent system (mobile phase) is critical for achieving good separation on the TLC plate. For a compound with the polarity of "this compound," a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is commonly used. Visualization can be achieved under UV light, due to the aromatic ring, or by using chemical staining agents. The use of TLC for monitoring the synthesis of related iodoarenes has been documented. orgsyn.org

Table 3: Representative TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV light (254 nm) and/or staining with potassium permanganate (B83412) solution
Typical Rf Value 0.4 - 0.6 (highly dependent on the exact conditions)

This table provides a typical TLC system for qualitative analysis during the synthesis of the target compound.

Titrimetric Methods (if applicable for specific functional groups)

For "this compound," direct titrimetric methods are generally not the primary choice for purity assessment due to the lack of strongly acidic or basic functional groups. However, indirect methods could potentially be employed. For instance, the iodo- group could, in principle, be subjected to reductive cleavage followed by titration of the resulting iodide ions, though this is a more classical and less common approach in modern pharmaceutical analysis compared to chromatographic methods.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to validate the empirical formula of a newly synthesized batch of "this compound." This destructive technique measures the weight percentages of carbon, hydrogen, and other elements (excluding oxygen, which is typically determined by difference). The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula, C₁₀H₁₃IO₂. lgcstandards.com A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 4: Theoretical vs. Found Elemental Analysis Data for C₁₀H₁₃IO₂

ElementTheoretical %Found % (Typical)
Carbon (C)41.1141.05 - 41.15
Hydrogen (H)4.484.45 - 4.55
Iodine (I)43.4443.30 - 43.50
Oxygen (O)10.9510.80 - 11.00

This table illustrates the expected results from an elemental analysis of a pure sample of the compound.

Advanced Chiroptical Methods for Enantiomeric Purity (if chiral analogues)

The structure of "this compound" itself is achiral, meaning it does not have a non-superimposable mirror image and will not exhibit optical activity. Therefore, advanced chiroptical methods such as polarimetry, optical rotatory dispersion (ORD), or circular dichroism (CD) are not applicable for its analysis.

However, if chiral analogues of this compound were to be synthesized, for instance, by introducing a stereocenter into the ethoxy or iodoethoxy side chains, then these chiroptical techniques would become essential for determining the enantiomeric purity. nih.gov For such hypothetical chiral analogues, chiral HPLC would also be a critical tool for separating and quantifying the enantiomers.

**future Research Directions and Emerging Opportunities in 1 Ethoxy 2 2 Iodoethoxy Benzene Chemistry**

Integration with Flow Chemistry and Automated Synthesis Platforms

The unique characteristics of 1-ethoxy-2-(2-iodoethoxy)benzene make it a candidate for integration into modern synthesis technologies. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers enhanced control over reaction parameters, improved safety, and potential for higher yields. wuxiapptec.comnoelresearchgroup.com

The synthesis and subsequent reactions of iodoalkoxy aromatics could benefit from the precise temperature and residence time control offered by flow reactors. wuxiapptec.combeilstein-journals.org This is particularly relevant for managing potentially rapid or exothermic reactions involving the iodide leaving group. Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for high-throughput screening of reaction conditions to optimize the synthesis of this compound or its derivatives. noelresearchgroup.commdpi.com Such platforms enable rapid exploration of a wide range of catalysts, solvents, and temperatures, accelerating the discovery of novel transformations. mdpi.com

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeaturePotential Benefit
Precise Temperature Control Minimization of side products and decomposition.
Rapid Mixing Increased reaction rates and improved reproducibility.
Enhanced Safety Small reaction volumes reduce risks associated with hazardous reagents or intermediates. wuxiapptec.com
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production. wuxiapptec.com
Automation High-throughput screening of reaction conditions for optimization. noelresearchgroup.com

Exploration of Novel Catalytic Transformations

The presence of an iodo group in this compound opens the door to a variety of catalytic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The exploration of novel catalytic systems could unlock new synthetic pathways starting from this compound.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be investigated to append various organic fragments to the ethoxy chain. Furthermore, copper-catalyzed reactions, which are often complementary to palladium-catalyzed transformations, could be explored for the formation of C-N, C-O, and C-S bonds. The development of new ligands and catalyst systems tailored for iodoalkoxy substrates could lead to more efficient and selective transformations.

Application in Advanced Materials Chemistry (generic, non-specific)

Catechol and its derivatives are known for their interesting electronic and coordination properties, which can be harnessed in the development of advanced materials. smolecule.comrsc.org The this compound scaffold could serve as a building block for functional polymers and materials. The reactive iodide can be used as a handle for polymerization or for grafting onto surfaces and other polymers.

Theoretical Prediction of Novel Reactivity and Properties

Computational chemistry and theoretical studies can provide valuable insights into the reactivity and properties of this compound, guiding future experimental work. nih.gov Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, such as bond dissociation energies, electron density distribution, and spectroscopic characteristics.

These theoretical models can help in understanding the reactivity of the C-I bond and predicting the outcomes of various proposed reactions. nih.gov Furthermore, computational screening could identify potential applications by simulating the interaction of this compound with biological targets or material surfaces. Structure-activity relationship studies, guided by theoretical calculations, could aid in the design of new derivatives with tailored properties. researchgate.net

Sustainable Synthesis Development and Process Optimization

Developing sustainable and efficient methods for the synthesis of this compound is a crucial area for future research. This includes the use of greener solvents, the development of recoverable and reusable catalysts, and the optimization of reaction conditions to minimize energy consumption and waste generation. nih.govbeilstein-journals.org

The principles of green chemistry could be applied to the entire synthetic route, from the choice of starting materials to the final purification steps. beilstein-journals.org For example, investigating the synthesis in bio-based solvents or under solvent-free conditions could significantly reduce the environmental impact. Process optimization, potentially aided by design of experiments (DoE) methodologies, can lead to higher yields and purity, making the synthesis more economically viable and sustainable. nih.gov

Interdisciplinary Research with Other Fields

The unique structure of this compound suggests opportunities for interdisciplinary research. Its catechol-like core points towards potential applications in bio-inspired materials science, where catechol derivatives are studied for their adhesive properties. smolecule.comrsc.org

In medicinal chemistry, the scaffold could be explored as a starting point for the synthesis of novel bioactive molecules, leveraging the known biological activities of other catechol ether derivatives. Collaboration with surface scientists could lead to the development of novel surface modifications, using the reactive iodide to anchor functional molecules onto various substrates. The intersection of organic synthesis, materials science, and computational chemistry will be crucial in unlocking the full potential of this and related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethoxy-2-(2-iodoethoxy)benzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, alkylation of phenolic derivatives using 2-iodoethanol or iodoethylating agents (e.g., 2-(2-iodoethoxy)ethylidene diacetate) under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is a common approach. Optimization involves adjusting temperature (40–80°C), catalyst selection (e.g., K₂CO₃ or NaH), and solvent polarity (e.g., DMF or THF) to enhance yield .
  • Key Parameters :

VariableOptimal RangeImpact on Yield
Temperature60–70°CHigher yields at moderate heating
SolventDMF > THFPolar aprotic solvents favor SN2 mechanisms
Reaction Time12–24 hrsProlonged time reduces side products

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles between benzene and ethoxy groups) .
  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, ethoxy CH₂ at δ 3.4–4.1 ppm). ¹³C NMR identifies iodine’s inductive effects on adjacent carbons .
    • Computational Validation : Density Functional Theory (DFT) calculations predict optimized geometries and compare them with experimental data to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodoethoxy group in cross-coupling reactions?

  • Mechanistic Analysis : The C–I bond in the iodoethoxy group undergoes oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄), enabling Suzuki or Heck couplings. Steric hindrance from the ethoxy substituents may slow transmetallation steps, requiring ligand tuning (e.g., bulky phosphines) .
  • Data Contradictions : Conflicting reports on reaction efficiency (e.g., 50–80% yields) may arise from iodide dissociation competing with desired pathways. Controlled iodine scavengers (e.g., Ag₂O) can mitigate this .

Q. How do computational models predict the LogP and pharmacokinetic properties of this compound?

  • Computational Methods :

  • LogP Calculation : Software like MarvinSketch or ACD/Labs uses fragment-based methods. Predicted LogP ≈ 3.2 (indicating moderate lipophilicity) aligns with analogs like 1-ethoxy-2-methoxybenzene (LogP = 2.8) .
  • ADMET Profiling : Molecular dynamics simulations assess membrane permeability and cytochrome P450 interactions. The iodine atom may increase metabolic stability but pose toxicity risks .

Q. What experimental strategies address discrepancies in reported biological activity data for iodine-containing aromatic ethers?

  • Case Study : Inconsistent antimicrobial results (e.g., MIC values varying by >50% across studies) may stem from:

  • Solubility Issues : Use of DMSO vs. aqueous buffers alters bioavailability.
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
    • Resolution Framework :
FactorActionable Step
SolubilityPre-saturate compounds in culture media
Assay ConditionsValidate via inter-laboratory reproducibility tests

Safety and Toxicity Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Segregate iodine-containing waste for specialized treatment to avoid environmental contamination .
    • Toxicity Screening : Preliminary in vitro assays (e.g., Ames test for mutagenicity) are recommended before in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.